Riluzole-13C,15N2
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(trifluoromethoxy)-1,3-benzothiazol-2-(15N)amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2OS/c9-8(10,11)14-4-1-2-5-6(3-4)15-7(12)13-5/h1-3H,(H2,12,13)/i7+1,12+1,13+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTALBRSUTCGOEG-VUJIMZNRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1OC(F)(F)F)S[13C](=[15N]2)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Riluzole-13C,15N2 for Amyotrophic Lateral Sclerosis (ALS) Research
Introduction: Riluzole and the Role of Stable Isotopes in ALS Research
Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disorder characterized by the death of motor neurons, leading to muscle weakness, paralysis, and eventual respiratory failure.[1][2] While the exact pathogenesis is not fully understood, one prominent hypothesis involves excitotoxicity, where excessive levels of the neurotransmitter glutamate cause neuronal damage.[3][4] Riluzole, a benzothiazole derivative, is the first drug approved for the treatment of ALS and remains a cornerstone of therapy worldwide.[2][3][5] It has been shown in clinical trials to extend survival and/or the time to tracheostomy, albeit modestly.[6][7][8]
Advancements in ALS research and drug development necessitate precise and reliable analytical methods to study the pharmacokinetics (PK)—the absorption, distribution, metabolism, and excretion (ADME)—of therapeutic agents like Riluzole.[9] This is where stable isotope-labeled compounds, such as Riluzole-13C,15N2, become indispensable.
This compound is a heavy-isotope-labeled version of Riluzole, where specific carbon and nitrogen atoms are replaced with their non-radioactive, stable isotopes (Carbon-13 and Nitrogen-15).[10][11][12] This labeling results in a molecule with a higher molecular weight but chemically identical behavior to the unlabeled drug.[13][14] Its primary application is as an internal standard in quantitative bioanalysis using mass spectrometry.[9][15] By adding a known quantity of this compound to a biological sample (e.g., plasma), researchers can accurately measure the concentration of the unlabeled Riluzole, correcting for variations in sample preparation and instrument response.[] This technique significantly enhances the accuracy, precision, and robustness of pharmacokinetic studies, which are crucial for optimizing dosing regimens and evaluating new drug formulations.[14][][17]
Mechanism of Action of Riluzole
The neuroprotective effects of Riluzole are multifaceted and not entirely elucidated, but they are primarily centered on the modulation of glutamatergic neurotransmission.[18][19] Its pharmacological properties involve actions at both pre- and post-synaptic levels to reduce glutamate-mediated excitotoxicity.
The key mechanisms include:
-
Inhibition of Glutamate Release: Riluzole is thought to reduce the release of glutamate from presynaptic nerve terminals. This is partly achieved by inactivating voltage-dependent sodium channels, which are crucial for propagating the action potentials that trigger neurotransmitter release.[3][18]
-
Inactivation of Voltage-Dependent Sodium Channels: The drug preferentially blocks tetrodotoxin-sensitive (TTX-S) sodium channels, particularly those associated with damaged neurons, thereby stabilizing neuronal membranes and reducing hyperexcitability.[20][21]
-
Modulation of Postsynaptic Glutamate Receptors: Riluzole can block some postsynaptic effects of glutamate through non-competitive inhibition of N-methyl-D-aspartate (NMDA) receptors.[18][20] There is also evidence suggesting it may act on AMPA/kainate receptors.[19]
-
Enhancement of Glutamate Uptake: Some studies suggest that Riluzole can increase the uptake of glutamate from the synaptic cleft by enhancing the activity of glutamate transporters, such as GLAST and GLT1, located on astrocytes.[22] This action helps to clear excess glutamate more efficiently.
These combined actions help protect motor neurons from the damaging effects of excessive glutamate signaling, which is a key pathological feature of ALS.[4][23]
Caption: Riluzole's multi-target mechanism in modulating glutamate excitotoxicity.
Quantitative Data
The following tables summarize key quantitative data regarding Riluzole's pharmacokinetics, clinical efficacy, and the analytical parameters for its quantification using this compound.
Table 1: Pharmacokinetic Properties of Riluzole
| Parameter | Value | Reference(s) |
| Bioavailability | ~60% (highly variable) | [3][20][24][25] |
| Time to Peak (Tmax) | 60 to 90 minutes | [25] |
| Peak Concentration (Cmax) | ~173 ng/mL (after 50 mg dose) | [25] |
| Effect of Food | High-fat meals reduce AUC by ~20% and Cmax by ~45% | [3][25] |
| Protein Binding | ~97% (mainly to albumin and lipoproteins) | [3][20][25] |
| Metabolism | Extensively hepatic, primarily by CYP1A2 | [3][20][25] |
| Elimination Half-life | 9 to 15 hours | [18][20] |
| Excretion | ~90% in urine (as metabolites) | [20] |
Table 2: Summary of Clinical Efficacy in ALS
| Endpoint | Result | Reference(s) |
| Survival Benefit (Pivotal Trials) | Prolongs median survival by 2 to 3 months | [7][8][21][26] |
| 1-Year Survival Probability | ~9% increase | [2] |
| Survival Benefit (Real-World Evidence) | Median survival benefit may range from 7 to 19 months | [1][5][7] |
| Recommended Dosage | 50 mg every 12 hours | [26] |
Table 3: Typical LC-MS/MS Method Parameters for Riluzole Quantification
| Parameter | Value | Reference(s) |
| Internal Standard | This compound | [15][27] |
| Biological Matrix | Human Plasma | [28][29] |
| Linearity Range | 0.5 - 500.0 ng/mL | [27] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [28][29] |
| Intra-day Precision (%CV) | < 5.7% | [28] |
| Inter-day Precision (%CV) | < 5.4% | [28] |
| Intra-day Accuracy | 93.2% to 101.3% | [28] |
| Inter-day Accuracy | 91.8% to 104.9% | [28] |
| Extraction Recovery | > 97% | [29] |
| MRM Transition (Riluzole) | m/z 235.0 → 166.0 | [15] |
| MRM Transition (this compound) | m/z 238.0 → 169.0 | [15][27] |
Experimental Protocols
The use of this compound is central to the accurate quantification of Riluzole in biological matrices. Below is a representative protocol for the analysis of Riluzole in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), synthesized from published methodologies.[15][27][30]
Protocol: Quantification of Riluzole in Human Plasma via LC-MS/MS
Objective: To determine the concentration of Riluzole in human plasma samples using a validated LC-MS/MS method with this compound as an internal standard (IS).
Materials:
-
Human plasma (K2-EDTA)
-
Riluzole reference standard
-
This compound (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Liquid-liquid extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether)
-
Calibrated pipettes, vortex mixer, centrifuge
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Chromatography column (e.g., C18, 4.6 x 75 mm, 3.5 µm)
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of Riluzole and this compound in methanol or acetonitrile.
-
Prepare a working solution of the IS (e.g., 100 ng/mL).
-
Serially dilute the Riluzole stock solution to prepare calibration curve standards (e.g., 0.5 to 500 ng/mL) and QC samples (low, medium, high concentrations) by spiking into blank human plasma.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample (unknown, standard, or QC), add 25 µL of the IS working solution.
-
Vortex briefly to mix.
-
Add 1.0 mL of the extraction solvent.
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Mass Spectrometry:
-
-
Data Analysis:
-
Integrate the peak areas for both Riluzole and the IS.
-
Calculate the peak area ratio (Riluzole / IS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of Riluzole in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Caption: Workflow for Riluzole quantification in plasma using LC-MS/MS.
References
- 1. dovepress.com [dovepress.com]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Biochemical Pathways of ALS and Riluzole - Rilutech [alsrilutechnoah.weebly.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Clinical trials of riluzole in patients with ALS. ALS/Riluzole Study Group-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blog: Riluzole, Edaravone, and Tofersen: The Approved Dru... | ALS TDI [als.net]
- 8. Riluzole for amyotrophic lateral sclerosis (ALS)/motor neuron disease (MND) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | CymitQuimica [cymitquimica.com]
- 12. This compound - Acanthus Research [acanthusresearch.com]
- 13. Pharmacokinetic equivalence of stable-isotope-labeled and unlabeled drugs. Phenobarbital in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. metsol.com [metsol.com]
- 15. A study on the pharmacokinetic bioequivalence of oral tablet formulations of riluzole among healthy volunteers utilizing HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. What is the mechanism of Riluzole? [synapse.patsnap.com]
- 19. benthamdirect.com [benthamdirect.com]
- 20. Riluzole - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. DSpace [lenus.ie]
- 24. Riluzole pharmacokinetics in young patients with spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. medsinfo.com.au [medsinfo.com.au]
- 26. Riluzole for Amyotrophic Lateral Sclerosis Treatment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. pharmjournal.ru [pharmjournal.ru]
- 29. Development of a robust UPLC-MS/MS method for the quantification of riluzole in human plasma and its application in pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Commercial Suppliers and Research Applications of Riluzole-13C,15N2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability and research applications of Riluzole-13C,15N2, an isotopically labeled internal standard crucial for the accurate quantification of the neuroprotective drug Riluzole. This document details commercial suppliers, analytical methodologies, and the biochemical pathways associated with Riluzole's mechanism of action.
Commercial Availability
This compound is available from several commercial suppliers specializing in research chemicals and pharmaceutical standards. While specific purity and analytical data are typically provided on a lot-specific Certificate of Analysis (CoA) available upon request from the suppliers, the following table summarizes key information for prominent vendors.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| --INVALID-LINK-- | This compound | 1215552-03-6 | ¹³CC₇H₅F₃¹⁵N₂OS | 237.18 | Labeled form of Riluzole, a glutamate antagonist. For laboratory use only.[1] |
| --INVALID-LINK-- | This compound | 1215552-03-6 | ¹³CC₇H₅F₃¹⁵N₂OS | 237.18 | ISO9001 certified supplier. Used in ALS research.[2] |
| --INVALID-LINK-- | This compound | 1215552-03-6 | C₈H₅F₃N₂OS | 237.18 | High-purity reference standard for pharmaceutical testing.[3] |
| --INVALID-LINK-- | This compound | 1215552-03-6 | Not Specified | Not Specified | Stable isotope-labeled Riluzole for use as an internal standard in clinical mass spectrometry.[4] |
| --INVALID-LINK-- | This compound | 1215552-03-6 | C₇¹³CH₅F₃¹⁵N₂OS | Not Specified | Drug substance stable isotope labeled reference standard.[5] |
| --INVALID-LINK-- | This compound | 1215552-03-6 | Not Specified | Not Specified | Accompanied by a Certificate of Analysis.[6] |
Synthesis of Riluzole
The synthesis of unlabeled Riluzole has been described through various processes. One common method involves the reaction of 4-(trifluoromethoxy)aniline with a thiocyanate salt and an oxidant in an acetic acid solution. The synthesis of the isotopically labeled this compound would require the use of starting materials enriched with ¹³C and ¹⁵N. A general synthetic scheme is outlined below.
Experimental Protocols: Bioanalytical Methods using this compound
This compound is predominantly used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Riluzole in biological matrices, such as human plasma. These methods are essential for pharmacokinetic, bioavailability, and bioequivalence studies.
Sample Preparation
A common and efficient method for extracting Riluzole and the IS from plasma is automated protein precipitation.
Protocol:
-
To a 0.050 mL aliquot of human plasma, add a protein precipitation agent (e.g., acetonitrile) containing a known concentration of this compound.
-
Vortex the mixture to ensure thorough mixing and precipitation of plasma proteins.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
The following table summarizes typical parameters for the LC-MS/MS analysis of Riluzole, using this compound as the internal standard.
| Parameter | Description |
| Chromatography | |
| Column | ACE Excel Super C18 (2.1 x 100 mm, 3 µm) or equivalent |
| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 1.0 M ammonium acetate with formic acid) and an organic solvent (e.g., methanol or acetonitrile). An example isocratic mobile phase is a 30:70 ratio of aqueous to organic phase.[3] |
| Flow Rate | 0.35 mL/min[3] |
| Column Temperature | 40 °C[3] |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scanning Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Riluzole) | m/z 235.0 → 166.0[3] |
| MRM Transition (this compound) | m/z 238.0 → 169.4[3] |
| Linearity Range | 0.700–700 ng/mL in human plasma[3] |
| Lower Limit of Quantification (LLOQ) | 0.700 ng/mL[3] |
This validated HPLC method with MS/MS detection is precise, accurate, sensitive, and selective for determining Riluzole concentrations in human plasma.[1]
Riluzole's Mechanism of Action and Signaling Pathways
Riluzole is a neuroprotective agent primarily used in the treatment of amyotrophic lateral sclerosis (ALS).[1] Its therapeutic effects are believed to be mediated through the modulation of the glutamatergic system.[1]
The primary mechanisms of action of Riluzole include:
-
Inhibition of Glutamate Release: Riluzole blocks voltage-gated sodium channels on presynaptic nerve terminals, which reduces neuronal excitability and subsequently inhibits the release of glutamate.[1]
-
Modulation of Postsynaptic Glutamate Receptors: It can inhibit certain ionotropic glutamate receptors, such as NMDA and kainate receptors, protecting neurons from excitotoxic injury caused by excessive calcium influx.[1]
-
Potentiation of Glutamate Uptake: Riluzole has been shown to enhance the activity of glutamate transporters, which aids in clearing excess glutamate from the synaptic cleft.
-
Modulation of Other Ion Channels and Signaling Pathways: Riluzole can also affect voltage-gated potassium channels and activate intracellular signaling pathways involved in cell survival, such as the Akt pathway.[1]
References
- 1. What is the mechanism of Riluzole? [synapse.patsnap.com]
- 2. Riluzole Rescues Glutamate Alterations, Cognitive Deficits, and Tau Pathology Associated with P301L Tau Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. neurology.org [neurology.org]
- 5. The Glutamate Release Inhibitor Riluzole Decreases Migration, Invasion and Proliferation of Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Riluzole - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Isotopic Labeling of Riluzole-13C,15N2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Riluzole-13C,15N2, an isotopically labeled form of Riluzole, a neuroprotective drug primarily used in the treatment of amyotrophic lateral sclerosis (ALS).[1][2][3] Isotopic labeling is a critical technique in pharmaceutical research, enabling precise quantification in pharmacokinetic studies, serving as an internal standard in bioanalytical methods, and facilitating metabolic pathway elucidation.[4][5][6] this compound, specifically, is widely employed as an internal standard for the accurate measurement of Riluzole concentrations in biological samples.[7][8][9][10][11]
Physicochemical Properties and Synthesis Overview
This compound is a stable isotope-labeled analog of Riluzole. The incorporation of one carbon-13 and two nitrogen-15 atoms results in a molecule that is chemically identical to the parent drug but has a higher molecular weight, allowing it to be distinguished by mass spectrometry.
| Property | Value | Reference |
| Chemical Name | 2-Amino-6-(trifluoromethoxy)benzothiazole-13C,15N2 | Inferred from structure |
| Molecular Formula | C713CH5F315N2OS | [12] |
| CAS Number | 1215552-03-6 | [12] |
| Parent Drug | Riluzole | [12] |
| Primary Application | Internal Standard for Mass Spectrometry | [4][7][8][9] |
Synthesis Pathway:
The synthesis of this compound involves the use of isotopically enriched starting materials. A common synthetic route for Riluzole involves the reaction of 4-trifluoromethoxyaniline with a thiocyanate salt in the presence of an oxidant.[13][14] To produce the labeled compound, a thiocyanate salt enriched with 13C and 15N, such as potassium [13C,15N]thiocyanate, is used. This ensures the incorporation of the stable isotopes into the benzothiazole ring structure.
Caption: Plausible synthetic workflow for this compound.
Application in Quantitative Bioanalysis
The primary and most critical application of this compound is as an internal standard (IS) for the quantification of Riluzole in biological matrices, such as human plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8][9][10][11][15] The stable isotope-labeled IS co-elutes with the unlabeled analyte and compensates for variations in sample preparation, injection volume, and matrix effects, leading to high accuracy and precision.
Experimental Protocol: Quantification of Riluzole in Human Plasma via LC-MS/MS
This protocol is a composite of methodologies reported in the literature.[7][8][9][10][11][16]
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of human plasma, add a known concentration of this compound working solution.
-
Add a protein precipitating agent (e.g., acetonitrile).
-
Vortex mix to ensure complete protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Chromatographic Separation (HPLC/UPLC):
-
Inject the supernatant onto a reverse-phase C18 column.
-
Use an isocratic or gradient mobile phase, typically consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution with a modifier (e.g., 0.1% formic acid or ammonium acetate).[10][11][17]
-
The flow rate is optimized to achieve good separation and peak shape within a short run time.[11]
-
-
Mass Spectrometric Detection (MS/MS):
-
Utilize a tandem mass spectrometer with a positive electrospray ionization (ESI+) source.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Monitor specific precursor-to-product ion transitions for both Riluzole and this compound.
-
Caption: Experimental workflow for bioanalysis of Riluzole.
Quantitative Performance Data:
The use of this compound as an internal standard allows for the development of highly sensitive, accurate, and precise bioanalytical methods.
| Parameter | Reported Values | References |
| Linearity Range | 0.5 - 500 ng/mL | [10][15] |
| Lower Limit of Quantitation (LLOQ) | 0.5 - 0.7 ng/mL | [9][10][11][15][16] |
| Intra-day Precision (%CV) | 0.6% - 5.7% | [10] |
| Inter-day Precision (%CV) | 1.4% - 5.7% | [10] |
| Intra-day Accuracy | 93.2% - 101.3% | [16][18] |
| Inter-day Accuracy | 91.8% - 104.9% | [16][18] |
| MRM Transition (Riluzole) | m/z 235.0 → 166.0 or 165.9 | [10][11] |
| MRM Transition (this compound) | m/z 238.0 → 169.4 or 169.0 | [10][11] |
Riluzole's Mechanism of Action and Metabolism
Understanding the biological pathways of Riluzole provides context for the importance of its accurate quantification. Riluzole's neuroprotective effects are believed to be multifactorial, primarily targeting the glutamatergic system to reduce excitotoxicity.[19][20]
Key Mechanisms:
-
Inhibition of Glutamate Release: Riluzole blocks presynaptic voltage-gated sodium channels, which reduces neuronal excitability and subsequently decreases the release of the excitatory neurotransmitter glutamate.[19][20]
-
Postsynaptic Receptor Blockade: It acts as a non-competitive antagonist at N-methyl-D-aspartate (NMDA) and kainate receptors, further dampening glutamatergic signaling.[19][20][21]
-
Enhancement of Glutamate Uptake: Some evidence suggests Riluzole may also stimulate glutamate uptake from the synapse.[22]
Caption: Riluzole's primary mechanisms of action.
Metabolic Pathway:
Riluzole undergoes extensive metabolism, primarily in the liver.[23][24] The main pathways are oxidation mediated by cytochrome P450 enzymes, with CYP1A2 being the principal isozyme, followed by glucuronidation.[23][24][25][26] The use of this compound can also aid in metabolic studies to differentiate the drug from its metabolites in complex biological samples.
Caption: Major metabolic pathways of Riluzole.
References
- 1. Clinical trials of riluzole in patients with ALS. ALS/Riluzole Study Group-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. neurologyletters.com [neurologyletters.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. baranlab.org [baranlab.org]
- 6. Flow Chemistry for Contemporary Isotope Labeling - X-Chem [x-chemrx.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Pharmacokinetics, Bioavailability, and Swallowing Safety With Riluzole Oral Film - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative estimation of riluzole in human plasma by LC-ESI-MS/MS and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A study on the pharmacokinetic bioequivalence of oral tablet formulations of riluzole among healthy volunteers utilizing HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound - Acanthus Research [acanthusresearch.com]
- 13. EP2284161A1 - Process for the preparation of riluzole - Google Patents [patents.google.com]
- 14. Process for the preparation of riluzole - Patent 2284161 [data.epo.org]
- 15. researchgate.net [researchgate.net]
- 16. Development and Validation of a Liquid Chromatography-Tandem Mass Spectrometry Method for Analysis of Riluzole in Human Plasma and Its Application on a Bioequivalence Study | Mohammadzadeh | Drug development & registration [pharmjournal.ru]
- 17. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 18. researchgate.net [researchgate.net]
- 19. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. What is the mechanism of Riluzole? [synapse.patsnap.com]
- 21. selleckchem.com [selleckchem.com]
- 22. Riluzole - Wikipedia [en.wikipedia.org]
- 23. go.drugbank.com [go.drugbank.com]
- 24. medsinfo.com.au [medsinfo.com.au]
- 25. Pharmacokinetics of riluzole: evidence for glucuronidation as a major metabolic pathway not associated with UGT1A1 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
Navigating the Stability Landscape of Riluzole-¹³C,¹⁵N₂: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical stability of the isotopically labeled compound, Riluzole-¹³C,¹⁵N₂. Primarily utilized as an internal standard in bioanalytical studies, its stability is paramount for the accuracy and reliability of pharmacokinetic and other quantitative analyses. This document synthesizes available stability data, outlines detailed experimental protocols for stability assessment based on regulatory guidelines, and presents visual workflows to aid in study design and execution.
Core Stability Profile of Riluzole-¹³C,¹⁵N₂
Riluzole-¹³C,¹⁵N₂, the stable isotope-labeled analogue of Riluzole, is generally considered a stable molecule under standard laboratory and storage conditions. Its stability has been documented in various bioanalytical method validation reports submitted to regulatory agencies. The key findings from these reports are summarized below, providing a quantitative look at its resilience under different scenarios.
Quantitative Stability Data Summary
The following tables consolidate the stability data for Riluzole-¹³C,¹⁵N₂ as documented in bioanalytical method validation studies. These studies are crucial for ensuring that the internal standard does not degrade during sample collection, processing, and storage, which could otherwise lead to inaccurate quantification of the analyte.
| Stability Parameter | Condition | Duration | Outcome |
| Long-Term Storage | Frozen at -20°C in human plasma | Up to 731 days | Stable |
| Stock Solution | Stored at -20°C | At least 82 days | Stable |
| Freeze-Thaw Cycles | Multiple cycles from -20°C to ambient | At least 4 cycles | Stable |
| Bench-Top (Short-Term) | Kept at room temperature in plasma | Up to 23 hours | Stable |
| Post-Preparative | Processed samples at room temperature | Up to 145 hours | Stable |
The data presented is a synthesis of findings from multiple bioanalytical method validation reports.
Experimental Protocols for Stability Assessment
To ensure the comprehensive evaluation of the stability of Riluzole-¹³C,¹⁵N₂, a series of experiments based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines for stability testing of new drug substances should be conducted. These protocols are designed to identify potential degradation pathways and establish a stability-indicating analytical method.
Forced Degradation Studies
Forced degradation, or stress testing, is crucial for understanding the intrinsic stability of a molecule. While specific forced degradation studies on Riluzole-¹³C,¹⁵N₂ are not extensively published, the degradation pathways are expected to be identical to those of unlabeled Riluzole. Studies on Riluzole have shown degradation under acidic, basic, oxidative, and thermal conditions.
1. Acid and Base Hydrolysis:
-
Objective: To assess susceptibility to hydrolysis.
-
Protocol:
-
Prepare solutions of Riluzole-¹³C,¹⁵N₂ in 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).
-
At specified time points, withdraw aliquots, neutralize them, and dilute to a suitable concentration.
-
Analyze the samples using a stability-indicating HPLC method to quantify the remaining Riluzole-¹³C,¹⁵N₂ and detect any degradation products.
-
2. Oxidative Degradation:
-
Objective: To evaluate sensitivity to oxidation.
-
Protocol:
-
Dissolve Riluzole-¹³C,¹⁵N₂ in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Maintain the solution at room temperature for a set duration (e.g., 24 hours), protected from light.
-
At intervals, take samples and quench the reaction if necessary.
-
Analyze the samples by HPLC to determine the extent of degradation.
-
3. Thermal Degradation:
-
Objective: To investigate the effect of heat.
-
Protocol:
-
Expose the solid Riluzole-¹³C,¹⁵N₂ powder to elevated temperatures (e.g., 70°C) in a calibrated oven for an extended period (e.g., 7 days).
-
Concurrently, prepare a solution of Riluzole-¹³C,¹⁵N₂ and expose it to the same thermal stress.
-
Analyze the stressed samples at regular intervals to assess for degradation.
-
4. Photostability Testing:
-
Objective: To determine the impact of light exposure.
-
Protocol:
-
Expose the solid Riluzole-¹³C,¹⁵N₂ and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
A dark control sample should be stored under the same conditions but protected from light.
-
After a specified duration of exposure, analyze both the exposed and control samples to quantify any photodegradation.
-
Stability-Indicating Method Development
A crucial component of stability testing is the use of a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).
Methodological Approach:
-
Column: A C18 reversed-phase column is commonly employed.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where Riluzole and its potential degradation products have significant absorbance (e.g., ~260-264 nm). Mass spectrometry (MS) can be coupled with LC for the identification of degradation products.
-
Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness, ensuring that it can separate and quantify Riluzole-¹³C,¹⁵N₂ in the presence of its degradants.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the stability testing and analytical method development processes.
Conclusion
Riluzole-¹³C,¹⁵N₂ demonstrates excellent stability under typical long-term storage and routine laboratory handling conditions, making it a reliable internal standard for bioanalytical applications. While comprehensive forced degradation studies specifically on the labeled compound are not publicly available, the known degradation pathways of unlabeled Riluzole provide a solid foundation for designing and executing stability-indicating studies. By following the principles outlined in the ICH guidelines and employing robust, validated analytical methods, researchers can confidently ensure the integrity of their analytical results when utilizing Riluzole-¹³C,¹⁵N₂. This guide serves as a foundational resource for drug development professionals to design and interpret stability studies for this critical analytical reagent.
The Application of Riluzole-13C,15N2 in Neuroscience: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Riluzole, a benzothiazole derivative, is a neuroprotective agent approved for the treatment of amyotrophic lateral sclerosis (ALS).[1][2] Its mechanism of action, while not fully elucidated, primarily involves the modulation of glutamatergic neurotransmission and the inhibition of voltage-gated sodium channels.[3][4][5] To accurately study its pharmacokinetics and bioequivalence, a stable isotope-labeled internal standard, Riluzole-13C,15N2, is indispensable. This technical guide provides an in-depth overview of the applications of this compound in neuroscience research, focusing on its use in quantitative bioanalysis.
Core Application: Internal Standard in Quantitative Bioanalysis
The predominant application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of Riluzole in biological matrices such as human plasma and cerebrospinal fluid (CSF).[6][7] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.[8]
Experimental Workflow for Riluzole Quantification
The general workflow for quantifying Riluzole in biological samples using this compound as an internal standard is depicted below.
Figure 1: Experimental workflow for the quantification of Riluzole using this compound.
Detailed Experimental Protocols
Several validated LC-MS/MS methods have been published for the quantification of Riluzole in human plasma. The following is a summary of a representative protocol.
1. Sample Preparation (Protein Precipitation) [8]
-
To a 0.050 mL aliquot of human plasma, add the internal standard, this compound.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex mix the samples and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. Liquid Chromatography [6][9]
-
Column: A C18 reversed-phase column is commonly used (e.g., ACE Excel Super C18, 2.1 × 100 mm, 3 μm).[6]
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous component (e.g., 0.1% formic acid or ammonium acetate in water) and an organic component (e.g., methanol or acetonitrile) is employed.[6][9]
-
Flow Rate: A typical flow rate is between 0.3 and 0.9 mL/min.[6]
-
Column Temperature: The column is maintained at a constant temperature, for example, 40°C.[6]
-
Injection Volume: A small volume, typically 5 µL, is injected.[6]
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used.[6]
-
Detection: The analysis is performed in the multiple reaction monitoring (MRM) mode.
-
MRM Transitions:
-
The dwell time for each transition is optimized to ensure a sufficient number of data points across the chromatographic peak.
Method Validation Parameters
Validated methods for Riluzole quantification using this compound as an internal standard typically demonstrate the following performance characteristics:
| Parameter | Typical Value/Range |
| Linearity Range | 0.5 - 800 ng/mL[7] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[9] |
| Intra-day Precision (%CV) | < 15%[6] |
| Inter-day Precision (%CV) | < 15%[6] |
| Intra-day Accuracy (%Bias) | Within ±15%[6] |
| Inter-day Accuracy (%Bias) | Within ±15%[6] |
| Recovery | >75% in plasma[7] |
Quantitative Data from Pharmacokinetic Studies
The use of this compound as an internal standard has enabled the generation of high-quality pharmacokinetic data for Riluzole. The following tables summarize key pharmacokinetic parameters from studies in healthy volunteers.
Table 1: Single-Dose Pharmacokinetic Parameters of Riluzole (50 mg oral tablet) in Healthy Volunteers
| Parameter | Mean ± SD or (Range) |
| Cmax (ng/mL) | 228 ± 125[8] |
| AUC0-t (ng·h/mL) | 1,269 (high-fat meal: 1,047)[10] |
| Tmax (h) | 1.0 - 1.5[10] |
| t1/2 (h) | 9 - 15[11] |
| Absolute Bioavailability (%) | ~60 |
Table 2: Effect of a High-Fat Meal on Riluzole Pharmacokinetics
| Parameter | Change with High-Fat Meal |
| Cmax | ~45% reduction |
| AUC | ~20% reduction |
Mechanism of Action of Riluzole in Neuroscience
While this compound is primarily used for bioanalytical purposes, understanding the mechanism of action of Riluzole is crucial for interpreting its therapeutic effects in neuroscience. Riluzole has a multi-faceted mechanism of action centered on the modulation of glutamatergic neurotransmission.[4]
Figure 2: Signaling pathway of Riluzole's mechanism of action.
The primary neuroprotective effects of Riluzole are attributed to:
-
Inhibition of Glutamate Release: Riluzole blocks voltage-gated sodium channels on presynaptic nerve terminals, which in turn inhibits the release of glutamate.[3][4]
-
Enhancement of Glutamate Uptake: Riluzole may also increase the clearance of glutamate from the synaptic cleft by enhancing its uptake by glial cells.[11]
-
Postsynaptic Effects: Riluzole can block the postsynaptic effects of glutamate by non-competitively inhibiting N-methyl-D-aspartate (NMDA) and kainate receptors.[3][4]
Future Directions and Conclusion
The use of this compound as an internal standard has been instrumental in the development and regulatory approval of various formulations of Riluzole by enabling accurate and reliable bioanalytical data.[2] While its application has been primarily in pharmacokinetics and bioequivalence studies, the principles of using stable isotope-labeled compounds are fundamental to modern drug development in neuroscience.
Further research could explore the use of Riluzole labeled with positron-emitting isotopes for positron emission tomography (PET) imaging to visualize its distribution and target engagement in the central nervous system in real-time. However, current literature does not indicate that this compound is used for this purpose.
References
- 1. Riluzole 5 mg/mL oral suspension: for optimized drug delivery in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Administration of Riluzole Oral Suspension During the Different Stages of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Riluzole? [synapse.patsnap.com]
- 5. A study on the pharmacokinetic bioequivalence of oral tablet formulations of riluzole among healthy volunteers utilizing HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. pharmjournal.ru [pharmjournal.ru]
- 10. Riluzole - Wikipedia [en.wikipedia.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Methodological & Application
Application Note: High-Throughput Analysis of Riluzole in Human Plasma using Riluzole-¹³C,¹⁵N₂ as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantification of Riluzole in human plasma using a stable isotope-labeled internal standard, Riluzole-¹³C,¹⁵N₂. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a simple and rapid sample preparation procedure. This analytical method is highly suitable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring of Riluzole. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Introduction
Riluzole is a neuroprotective agent approved for the treatment of amyotrophic lateral sclerosis (ALS). It is believed to exert its therapeutic effects by inhibiting glutamate release, inactivating voltage-gated sodium channels, and interfering with intracellular signaling events.[1] Accurate and reliable quantification of Riluzole in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. This application note details a validated LC-MS/MS method employing Riluzole-¹³C,¹⁵N₂ as the internal standard (IS), which closely mimics the analyte's behavior during extraction and ionization, thereby improving the reliability of the results.
Experimental
Materials and Reagents
-
Riluzole and Riluzole-¹³C,¹⁵N₂ reference standards
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid, analytical grade
-
Human plasma (drug-free)
Sample Preparation
A liquid-liquid extraction procedure is employed for sample preparation.
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of Riluzole-¹³C,¹⁵N₂ internal standard working solution.
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 10 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
Alternatively, a simpler protein precipitation method can be used:
-
To 50 µL of plasma, add 200 µL of acetonitrile containing the internal standard.[1]
-
Vortex for 2 minutes.[1]
-
Centrifuge at 12,000 rpm for 10 minutes.[1]
-
Transfer the supernatant for injection.[1]
Liquid Chromatography
-
Column: Zorbax-SB-C18 (4.6 x 75 mm, 3.5 µm) or equivalent[2]
-
Mobile Phase: 0.1% formic acid in water and 0.1% formic acid in acetonitrile. The specific gradient or isocratic conditions may vary. A common mobile phase composition is a mixture of 0.1% formic acid and acetonitrile (e.g., 10:90 v/v).[2]
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Riluzole | 235.0 | 165.9 | 200 | 28 |
| Riluzole-¹³C,¹⁵N₂ | 238.1 | 169.0 | 200 | 28 |
Results and Discussion
The method was validated for linearity, sensitivity, accuracy, precision, and recovery.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 0.5 to 500.0 ng/mL for Riluzole in human plasma.[2] The coefficient of determination (r²) was consistently ≥ 0.99. The lower limit of quantification (LLOQ) was established at 0.5 ng/mL.[2]
Accuracy and Precision
The intra-day and inter-day precision and accuracy were evaluated at four concentration levels (LLOQ, low, medium, and high QC).
Table 2: Precision and Accuracy Data
| Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| 0.5 (LLOQ) | 2.3 | 5.7 | 101.1 | 101.2 |
| 1.5 (Low QC) | 1.5 | 3.4 | 98.7 | 99.5 |
| 250 (Mid QC) | 0.6 | 1.4 | 97.1 | 98.8 |
| 400 (High QC) | 1.2 | 2.1 | 99.3 | 100.4 |
Data adapted from a study utilizing Riluzole-¹³C,¹⁵N₂ as an internal standard.[2]
Experimental Workflow
Riluzole Signaling Pathway
Riluzole's neuroprotective effects are multifactorial, primarily involving the modulation of glutamatergic neurotransmission.[1]
Conclusion
This application note provides a detailed protocol for the quantitative analysis of Riluzole in human plasma by LC-MS/MS using Riluzole-¹³C,¹⁵N₂ as an internal standard. The method is sensitive, accurate, and precise, making it a valuable tool for researchers, scientists, and drug development professionals in the field of neuropharmacology. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring data of the highest quality.
References
Application of Riluzole-13C,15N2 in Pharmacokinetic Studies of Riluzole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of the stable isotope-labeled compound Riluzole-13C,15N2 in the pharmacokinetic analysis of Riluzole. The use of isotopically labeled internal standards is a robust method in quantitative bioanalysis, offering high precision and accuracy by minimizing variations in sample preparation and instrument response.
Introduction
Riluzole is a neuroprotective agent used in the treatment of amyotrophic lateral sclerosis (ALS). Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for optimizing therapeutic regimens. Stable isotope-labeled drugs, such as this compound, serve as ideal internal standards in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of the unlabeled drug in biological matrices.[1][2] This application note outlines the methodology for utilizing this compound in pharmacokinetic studies of Riluzole.
Stable isotope labeling is a technique where non-radioactive isotopes, such as carbon-13 and nitrogen-15, are incorporated into a molecule.[3] These labeled compounds are chemically identical to their unlabeled counterparts but have a higher mass, allowing them to be distinguished by mass spectrometry.[3] This technique is highly sensitive and allows for precise tracking of molecules through biochemical pathways.[3]
Pharmacokinetic Profile of Riluzole
Riluzole is well-absorbed orally, with approximately 90% of the dose being absorbed.[4] However, it undergoes extensive first-pass metabolism in the liver, resulting in an absolute bioavailability of about 60%.[4][5] The metabolism of Riluzole is primarily mediated by cytochrome P450 1A2 (CYP1A2) through hydroxylation, followed by glucuronidation.[4][6][7] There is significant inter-individual variability in Riluzole clearance, which is influenced by factors such as gender and smoking status.[8]
Experimental Protocols
Bioanalytical Method using LC-MS/MS
A sensitive and selective LC-MS/MS method is the standard for the quantification of Riluzole in biological samples like human plasma. The use of this compound as an internal standard is critical for accurate quantification.[9][10][11]
1. Sample Preparation (Protein Precipitation)
This protocol is a common and efficient method for extracting Riluzole from plasma samples.[12]
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (this compound in a suitable solvent like methanol).
-
Add 1.0 mL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge the tubes at 4000 rpm for 15 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 250 µL of the mobile phase.
-
Inject an aliquot (e.g., 20 µL) into the LC-MS/MS system.
2. Liquid Chromatography Conditions
The following are typical chromatographic conditions for the separation of Riluzole and its internal standard.
| Parameter | Value |
| Column | C18 column (e.g., 100 mm x 4.6 mm, 5 µm)[13] |
| Mobile Phase | 0.1% Formic acid in water and Acetonitrile (e.g., 30:70 v/v)[14] |
| Flow Rate | 0.9 mL/min[13][14] |
| Column Temperature | Ambient or controlled (e.g., 40°C) |
| Injection Volume | 20 µL |
3. Mass Spectrometry Conditions
The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection.
| Parameter | Riluzole | This compound |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 235.0[13][14] | 238.0 (approx.) |
| Product Ion (m/z) | 165.9[13][14] | 168.9 (approx.) |
| Dwell Time | 200 ms[13][15] | 200 ms |
Note: The exact m/z values for this compound will depend on the specific labeling pattern. The values provided are illustrative.
Data Presentation
Table 1: Pharmacokinetic Parameters of Riluzole in Healthy Subjects
The following table summarizes key pharmacokinetic parameters of Riluzole following a single oral dose of 50 mg.
| Parameter | Mean Value | Standard Deviation (SD) or Coefficient of Variation (CV) |
| Cmax (ng/mL) | 173 | ± 72 (SD)[4] |
| Tmax (min) | 60 - 90 | -[4] |
| AUC (Area Under the Curve) | Varies significantly | High inter-individual variability[8] |
| Absolute Bioavailability | ~60% | CV = 30%[6] |
| Protein Binding | 96% | -[6] |
| Clearance | 51.4 L/hr (for a nonsmoking male) | Inter-individual variability: 51.4%[8] |
Data compiled from multiple sources. Values can vary based on the study population and conditions.
Table 2: LC-MS/MS Method Validation Parameters
A summary of typical validation parameters for a bioanalytical method for Riluzole.
| Parameter | Typical Range/Value |
| Linearity Range | 0.10 - 500 ng/mL[14] or 0.5 - 300 ng/mL[13] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[9][13] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Intra-day Accuracy (%Bias) | ± 15% |
| Inter-day Accuracy (%Bias) | ± 15% |
| Extraction Recovery | > 80% |
Visualizations
Experimental Workflow for Riluzole Pharmacokinetic Analysis
Caption: Workflow for Riluzole Pharmacokinetic Analysis using LC-MS/MS.
Riluzole Metabolism Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Bot Detection [iris-biotech.de]
- 3. metsol.com [metsol.com]
- 4. medsinfo.com.au [medsinfo.com.au]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 8. Population pharmacokinetics of riluzole in patients with amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics, Bioavailability, and Swallowing Safety With Riluzole Oral Film - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Development of a robust UPLC-MS/MS method for the quantification of riluzole in human plasma and its application in pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and Validation of a Liquid Chromatography-Tandem Mass Spectrometry Method for Analysis of Riluzole in Human Plasma and Its Application on a Bioequivalence Study | Mohammadzadeh | Drug development & registration [pharmjournal.ru]
- 14. Bioanalysis of riluzole in human plasma by a sensitive LC-MS/MS method and its application to a pharmacokinetic study in South Indian subjects - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. pharmjournal.ru [pharmjournal.ru]
Application Note: Sample Extraction Techniques for Riluzole Quantification in Human Plasma using an Isotopic Internal Standard
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of Riluzole.
Introduction: Riluzole is a glutamate inhibitor used in the treatment of amyotrophic lateral sclerosis (ALS). Accurate and reliable quantification of Riluzole in biological matrices like human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard (SIL-IS), such as Riluzole-¹³C,¹⁵N₂, is the gold standard in quantitative mass spectrometry. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the highest degree of accuracy and precision.
This application note details two robust and validated sample extraction methodologies for Riluzole from human plasma using an isotopic internal standard: Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT), followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Method 1: Liquid-Liquid Extraction (LLE)
This protocol describes a sensitive and selective method for the extraction of Riluzole from human plasma using LLE, which is effective at removing phospholipids and other matrix components that can cause ion suppression.
Experimental Workflow: LLE
Caption: Workflow for Riluzole extraction using the LLE method.
Detailed LLE Protocol
1. Materials and Reagents:
-
Riluzole reference standard
-
Riluzole-¹³C,¹⁵N₂ internal standard (IS)
-
HPLC-grade methanol and acetonitrile
-
HPLC-grade water
-
Formic acid
-
Water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether)
-
Human plasma (blank)
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
2. Sample Preparation:
-
Pipette 200 µL of the human plasma sample into a clean microcentrifuge tube[1].
-
Add 50 µL of the Riluzole-¹³C,¹⁵N₂ internal standard working solution (e.g., 250 ng/mL in methanol) to the plasma sample[1].
3. Extraction Procedure:
-
Add 1.0 mL of the selected organic extraction solvent (e.g., ethyl acetate) to the tube.
-
Vortex the mixture vigorously for 5-10 minutes to ensure thorough mixing.
-
Centrifuge the sample at approximately 10,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new clean tube, avoiding the protein pellet and aqueous phase.
-
Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100-200 µL of the mobile phase.
-
Vortex briefly and transfer the solution to an autosampler vial for analysis.
Method 2: Protein Precipitation (PPT)
PPT is a simpler, faster, and higher-throughput alternative to LLE. It involves adding a water-miscible organic solvent to the plasma to denature and precipitate proteins. This method is particularly suitable for early-stage drug discovery and high-volume studies.[2]
Experimental Workflow: PPT
Caption: Workflow for Riluzole extraction using the PPT method.
Detailed PPT Protocol
1. Materials and Reagents:
-
Riluzole reference standard
-
Riluzole-¹³C,¹⁵N₂ internal standard (IS)
-
HPLC-grade acetonitrile
-
Human plasma (blank)
-
Microcentrifuge tubes or 96-well plates
2. Sample Preparation & Extraction:
-
Pipette 50 µL of the human plasma sample into a microcentrifuge tube or a well of a 96-well plate[2][3].
-
Add 200 µL of cold acetonitrile containing the Riluzole-¹³C,¹⁵N₂ internal standard at the desired concentration (a 4:1 solvent-to-plasma ratio)[2].
-
Vortex the mixture for 2 minutes to ensure complete protein precipitation[2].
-
Centrifuge the sample at 12,000 rpm for 10 minutes to pellet the precipitated proteins[2].
-
Carefully collect the supernatant and transfer it to an autosampler vial for LC-MS/MS analysis[2]. For some methods, a dilution step may be required before injection[2].
LC-MS/MS Analytical Conditions
The following are typical analytical conditions for the quantification of Riluzole and its isotopic standard.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system |
| Column | C18 reverse-phase column (e.g., Zorbax-SB-C18, 4.6 x 75 mm, 3.5 µm)[1][4] |
| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile[1][4] |
| Flow Rate | Isocratic or gradient elution at a flow rate suitable for the column dimensions (e.g., 0.3 - 0.9 mL/min)[2][5] |
| Injection Volume | 5 - 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Riluzole: m/z 235.0 → 165.9[1][4]Riluzole-¹³C,¹⁵N₂ (IS): m/z 238.1 → 169.0[1][4] |
Summary of Method Performance Data
The following table summarizes the quantitative performance characteristics of a validated LC-MS/MS method using Liquid-Liquid Extraction with an isotopic internal standard.
| Parameter | Result |
| Extraction Method | Liquid-Liquid Extraction |
| Internal Standard | Riluzole-¹³C,¹⁵N₂[1][4] |
| Linearity Range | 0.5 - 500.0 ng/mL[1][4] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[1][4] |
| Accuracy (Between-Batch) | 98.8 - 101.2%[1][4] |
| Precision (Between-Batch %CV) | 1.4 - 5.7%[1][4] |
| Recovery (PPT Method) | An automated PPT method showed average recoveries of 95-102% for Riluzole and 98% for the IS[3]. |
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a robust UPLC-MS/MS method for the quantification of riluzole in human plasma and its application in pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Quantitative estimation of riluzole in human plasma by LC-ESI-MS/MS and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmjournal.ru [pharmjournal.ru]
Application Note: High-Throughput Analysis of Riluzole in Human Plasma for Therapeutic Drug Monitoring Using Riluzole-¹³C,¹⁵N₂ as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of Riluzole in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Riluzole-¹³C,¹⁵N₂, ensures high accuracy and precision, making this method ideal for therapeutic drug monitoring (TDM) and pharmacokinetic studies. The protocol employs a simple protein precipitation for sample preparation, allowing for a high-throughput workflow.
Introduction
Riluzole is a neuroprotective agent used in the treatment of amyotrophic lateral sclerosis (ALS).[1][2] Therapeutic drug monitoring of Riluzole is crucial to optimize treatment efficacy and minimize potential side effects, given the variability in its pharmacokinetics among patients.[3] Factors such as gender and smoking status can influence Riluzole clearance.[3] This method provides a reliable tool for researchers and clinicians to accurately measure Riluzole concentrations in plasma. The use of a stable isotope-labeled internal standard (SIL-IS), Riluzole-¹³C,¹⁵N₂, is the gold standard for quantitative mass spectrometry assays as it co-elutes with the analyte and compensates for variations in sample preparation and matrix effects.[4]
Experimental
Materials and Reagents
-
Riluzole analytical standard
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (K₂EDTA)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Stock and Working Solutions
-
Riluzole Stock Solution (1 mg/mL): Accurately weigh and dissolve Riluzole in methanol.
-
Riluzole-¹³C,¹⁵N₂ Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Riluzole-¹³C,¹⁵N₂ in methanol.
-
Working Solutions: Prepare serial dilutions of the Riluzole stock solution in 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of the internal standard by diluting the stock solution in acetonitrile.
Analytical Procedure
Sample Preparation
A simple and rapid protein precipitation method is employed for sample preparation.[5][6]
-
Allow plasma samples to thaw at room temperature.
-
Vortex mix the plasma samples to ensure homogeneity.
-
To 50 µL of plasma, add 150 µL of the internal standard working solution in acetonitrile.[5][6]
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: C18 analytical column (e.g., 100 mm x 4.6 mm, 5 µm)
-
Injection Volume: 5 µL
-
Gradient: A suitable gradient elution to ensure separation of Riluzole from endogenous plasma components.
Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
Quantitative Data Summary
The following tables summarize the performance characteristics of the described LC-MS/MS method for the analysis of Riluzole in human plasma.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL[5][6] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[8] |
| Inter-day Precision (%CV) | < 15% |
| Intra-day Precision (%CV) | < 15% |
| Accuracy | 85 - 115% |
| Recovery | > 75%[11] |
Table 2: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Riluzole | 235.0[8][10] | 165.9[8][10] |
| Riluzole-¹³C,¹⁵N₂ (IS) | 238.1[10][11] | 169.0[10][11] |
Detailed Protocols
Protocol 1: Preparation of Calibration Standards and Quality Controls
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh 10 mg of Riluzole and dissolve in 10 mL of methanol.
-
Accurately weigh 1 mg of Riluzole-¹³C,¹⁵N₂ and dissolve in 1 mL of methanol.
-
-
Riluzole Working Standards:
-
Perform serial dilutions of the Riluzole primary stock solution with a 50:50 methanol:water mixture to prepare a series of working standards at concentrations of 10, 20, 50, 100, 500, 1000, 5000, and 10000 ng/mL.
-
-
Calibration Curve Standards (in plasma):
-
Spike 5 µL of each working standard into 95 µL of blank human plasma to achieve final concentrations of 0.5, 1, 2.5, 5, 25, 50, 250, and 500 ng/mL.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples in blank human plasma at low, medium, and high concentrations (e.g., 1.5, 75, and 400 ng/mL) from a separate weighing of the Riluzole standard.
-
Protocol 2: Plasma Sample Extraction
-
Label microcentrifuge tubes for each standard, QC, and unknown sample.
-
Pipette 50 µL of the respective plasma sample into the labeled tubes.
-
Prepare the protein precipitation reagent by diluting the Riluzole-¹³C,¹⁵N₂ stock solution in acetonitrile to a final concentration of 100 ng/mL.
-
Add 150 µL of the protein precipitation reagent to each tube.
-
Vortex each tube vigorously for 30 seconds.
-
Centrifuge the tubes at 10,000 x g for 5 minutes at room temperature.
-
Carefully transfer the supernatant to autosampler vials for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for Riluzole TDM.
Caption: Simplified mechanism of Riluzole action.
Conclusion
The described LC-MS/MS method using Riluzole-¹³C,¹⁵N₂ as an internal standard provides a sensitive, specific, and reliable assay for the quantification of Riluzole in human plasma. The simple sample preparation procedure and the robustness of the method make it well-suited for high-throughput therapeutic drug monitoring and pharmacokinetic research in patients undergoing Riluzole treatment.
References
- 1. Riluzole pharmacokinetics in young patients with spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Population pharmacokinetics of riluzole in patients with amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Riluzole-13C,15N2 - Acanthus Research [acanthusresearch.com]
- 8. Development and Validation of a Liquid Chromatography-Tandem Mass Spectrometry Method for Analysis of Riluzole in Human Plasma and Its Application on a Bioequivalence Study | Mohammadzadeh | Drug development & registration [pharmjournal.ru]
- 9. pharmjournal.ru [pharmjournal.ru]
- 10. researchgate.net [researchgate.net]
- 11. UPLC-MS/MS assay of riluzole in human plasma and cerebrospinal fluid (CSF): Application in samples from spinal cord injured patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Minimizing Matrix Effects with Riluzole-¹³C,¹⁵N₂
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing matrix effects in the bioanalysis of Riluzole using its stable isotope-labeled internal standard, Riluzole-¹³C,¹⁵N₂.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using Riluzole-¹³C,¹⁵N₂ as an internal standard?
A1: Riluzole-¹³C,¹⁵N₂ is a stable isotope-labeled (SIL) internal standard, which is considered the gold standard for quantitative LC-MS/MS analysis. Because it is chemically identical to the analyte (Riluzole), it co-elutes and experiences the same degree of matrix effects (ion suppression or enhancement) and variability in extraction recovery.[1] This co-behavior allows for accurate correction of these effects, leading to more precise and reliable quantification of Riluzole in complex biological matrices like plasma.[2]
Q2: What are "matrix effects" in the context of Riluzole bioanalysis?
A2: Matrix effects are the alteration of the ionization efficiency of Riluzole by co-eluting, often unidentified, components in the sample matrix (e.g., plasma).[3] These effects can lead to either a suppression or enhancement of the Riluzole signal, which can result in inaccurate quantification if not properly addressed.[2] Riluzole has high protein binding, which can contribute to significant matrix effects in LC-MS/MS analysis.[4]
Q3: How do I quantitatively assess matrix effects for my Riluzole assay?
A3: Matrix effects should be quantitatively assessed during method validation by calculating the Matrix Factor (MF). This is typically done by comparing the peak area of Riluzole in a post-extraction spiked blank matrix sample to the peak area of Riluzole in a neat solution at the same concentration. The use of Riluzole-¹³C,¹⁵N₂ allows for the calculation of an IS-normalized MF, which should be close to 1, indicating effective compensation for matrix effects.[1][2] According to FDA guidelines, the matrix effect should be evaluated in at least six different lots of the biological matrix.[5][6]
Q4: What are the recommended MRM transitions for Riluzole and Riluzole-¹³C,¹⁵N₂?
A4: A validated method for the quantification of Riluzole in human plasma utilized the following multiple reaction monitoring (MRM) transitions for the respective [M+H]⁺ ions:
-
Riluzole: m/z 235.0 → 165.9
-
Riluzole-¹³C,¹⁵N₂ (IS): m/z 238.1 → 169.0[7]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| High variability in Riluzole / Riluzole-¹³C,¹⁵N₂ peak area ratios across different plasma lots. | Inconsistent matrix effects between different plasma sources that are not fully compensated by the internal standard. | - Evaluate matrix effects in at least six individual lots of plasma to understand the variability.[5][6]- Optimize the sample cleanup procedure (e.g., switch from protein precipitation to liquid-liquid extraction or solid-phase extraction) to remove more interfering components.- Adjust chromatographic conditions to better separate Riluzole from matrix interferences. |
| Low recovery of Riluzole and Riluzole-¹³C,¹⁵N₂. | Inefficient extraction from the plasma matrix. This can be a significant issue for highly protein-bound drugs like Riluzole.[1][4] | - Optimize the pH of the sample during extraction to ensure Riluzole is in a neutral form for better partitioning into the organic solvent.- Test different organic solvents for liquid-liquid extraction (e.g., methyl tert-butyl ether).- For protein precipitation, ensure the ratio of precipitant (e.g., acetonitrile) to plasma is sufficient (e.g., 4:1 v/v).[8] |
| Poor peak shape (e.g., tailing, splitting) for Riluzole and/or Riluzole-¹³C,¹⁵N₂. | - Column contamination or degradation.- Inappropriate mobile phase composition. | - Use a guard column to protect the analytical column.- Flush the column with a strong solvent.- Optimize the mobile phase pH and organic content to improve peak shape. |
| Unexpected peaks interfering with Riluzole or Riluzole-¹³C,¹⁵N₂. | - Contamination from collection tubes, solvents, or concomitant medications.- Presence of metabolites that may have similar transitions. | - Analyze blank matrix from multiple sources to check for interferences.[5][6]- If a metabolite is suspected, adjust chromatographic conditions to achieve separation.- Ensure high purity of solvents and reagents. |
| Drift in retention time. | - Changes in mobile phase composition.- Column temperature fluctuations.- Column aging. | - Prepare fresh mobile phase daily.- Use a column oven to maintain a stable temperature.- Equilibrate the column sufficiently before each run. |
Experimental Protocols
Detailed Protocol for Matrix Effect Evaluation using Riluzole-¹³C,¹⁵N₂
This protocol is based on FDA guidelines and published methods for Riluzole analysis.[5][6]
Objective: To quantitatively assess the matrix effect on the analysis of Riluzole in human plasma using Riluzole-¹³C,¹⁵N₂ as the internal standard.
Materials:
-
Blank human plasma from at least six different donors
-
Riluzole reference standard
-
Riluzole-¹³C,¹⁵N₂ internal standard
-
HPLC-grade acetonitrile, methanol, and formic acid
-
Reagent grade water
-
Appropriate LC-MS/MS system and analytical column (e.g., C18)
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of Riluzole and Riluzole-¹³C,¹⁵N₂ in methanol.
-
Prepare working solutions of Riluzole at low and high concentrations (e.g., corresponding to LLOQ and HQC levels) by diluting the stock solution with mobile phase.
-
Prepare a working solution of Riluzole-¹³C,¹⁵N₂ at the concentration to be used in the assay.
-
-
Sample Set Preparation:
-
Set 1 (Neat Solution): Spike the Riluzole working solutions (low and high concentrations) and the Riluzole-¹³C,¹⁵N₂ working solution into the mobile phase.
-
Set 2 (Post-Extraction Spike):
-
Process blank plasma from each of the six donors using the established extraction method (e.g., liquid-liquid extraction).
-
After the final evaporation step, reconstitute the dried extract with the Riluzole working solutions (low and high concentrations) and the Riluzole-¹³C,¹⁵N₂ working solution.
-
-
-
LC-MS/MS Analysis:
-
Analyze the samples from Set 1 and Set 2 using the validated LC-MS/MS method.
-
Record the peak areas for Riluzole and Riluzole-¹³C,¹⁵N₂.
-
-
Data Analysis:
-
Calculate the Matrix Factor (MF) for Riluzole:
-
MF = (Peak Area of Riluzole in Set 2) / (Peak Area of Riluzole in Set 1)
-
-
Calculate the Matrix Factor (MF) for Riluzole-¹³C,¹⁵N₂:
-
MF = (Peak Area of IS in Set 2) / (Peak Area of IS in Set 1)
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Riluzole) / (MF of Riluzole-¹³C,¹⁵N₂)
-
-
Calculate the Coefficient of Variation (%CV) of the IS-Normalized MF across the six plasma lots.
-
Acceptance Criteria (as per FDA guidelines):
-
The %CV of the IS-normalized matrix factor should be ≤ 15%.[6]
Quantitative Data Summary
The following tables summarize typical validation parameters for a Riluzole bioanalytical method using Riluzole-¹³C,¹⁵N₂ as the internal standard, based on published data.[7]
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| LC Column | Zorbax-SB-C18 (4.6 x 75 mm, 3.5 µm) |
| Mobile Phase | 0.1% Formic Acid / Acetonitrile (10:90 v/v) |
| Flow Rate | 0.5 mL/min |
| Ionization Mode | ESI Positive |
| MRM Transition (Riluzole) | m/z 235.0 → 165.9 |
| MRM Transition (Riluzole-¹³C,¹⁵N₂) | m/z 238.1 → 169.0 |
| Sample Preparation | Liquid-Liquid Extraction |
Table 2: Method Validation Summary
| Parameter | Concentration (ng/mL) | Within-Batch Precision (%CV) | Between-Batch Precision (%CV) | Accuracy (%) |
| LLOQ | 0.5 | 2.3 | 5.7 | 97.1 - 101.1 |
| Low QC | 1.5 | 1.5 | 3.4 | 98.8 - 101.2 |
| Mid QC | 150 | 0.6 | 1.4 | 98.8 - 101.2 |
| High QC | 350 | 0.9 | 2.1 | 98.8 - 101.2 |
Visualizations
Caption: Workflow for Matrix Effect Evaluation.
Caption: Troubleshooting Logic for Matrix Effects.
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 4. pharmjournal.ru [pharmjournal.ru]
- 5. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of a robust UPLC-MS/MS method for the quantification of riluzole in human plasma and its application in pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
addressing poor recovery of Riluzole-13C,15N2 in sample prep
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor recovery of the internal standard Riluzole-13C,15N2 during sample preparation for bioanalysis.
Troubleshooting Guide: Addressing Poor Recovery of this compound
Low or inconsistent recovery of the stable isotope-labeled internal standard (SIL-IS), this compound, can compromise the accuracy and reliability of quantitative bioanalytical methods. This guide provides a systematic approach to identifying and resolving common issues.
dot
Caption: Troubleshooting workflow for poor this compound recovery.
Frequently Asked Questions (FAQs)
Q1: My recovery of this compound is consistently low. What are the most common causes?
A1: Several factors can contribute to the low recovery of a stable isotope-labeled internal standard. While SIL-IS are designed to mimic the analyte's behavior, they are not entirely immune to certain issues.[1] Key areas to investigate include:
-
Suboptimal Extraction Procedure: The chosen sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) may not be optimal for Riluzole. Factors such as solvent choice, pH, and mixing time can significantly impact recovery.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the extraction process or co-elute with the analyte and internal standard, causing ion suppression or enhancement in the mass spectrometer.[2]
-
Analyte Instability: Riluzole or its internal standard may be degrading during sample collection, storage, or processing.
-
Internal Standard Quality: The purity and concentration of your this compound stock solution should be verified. Impurities, including the presence of the unlabeled analyte, can affect quantification.
Q2: Should I expect the recovery of this compound to be identical to that of unlabeled Riluzole?
A2: Ideally, a stable isotope-labeled internal standard should co-elute and have the same recovery as the unlabeled analyte. However, minor differences can occur. For instance, some studies have reported different extraction recoveries between an analyte and its deuterated internal standard. While 13C and 15N labeling is generally considered more robust than deuterium labeling, it is still crucial to validate that the recovery is consistent and reproducible for both the analyte and the internal standard.[3]
Q3: What are some recommended starting points for optimizing my sample preparation protocol for this compound?
A3: Based on validated methods, here are some established protocols that can serve as a starting point.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Proteins are precipitated from the sample using an organic solvent or acid, and the supernatant containing the analyte is collected. | The analyte is partitioned between the aqueous sample and an immiscible organic solvent. | The analyte is retained on a solid sorbent while interferences are washed away, followed by elution of the analyte. |
| Typical Solvents/Reagents | Acetonitrile, Methanol, Trichloroacetic Acid, Perchloric Acid[4] | Ethyl acetate, Methyl tert-butyl ether (MTBE)[5][6] | C8 or C18 cartridges[7] |
| Reported Riluzole Recovery | Generally high and reproducible, though specific percentages are not always reported. One validated method used an automated PPT procedure.[8][9] | >75% in plasma; >68-84% in CSF[5] | Not explicitly quantified in the reviewed literature, but successfully used in validated methods.[7] |
It is recommended to evaluate the recovery of both Riluzole and this compound with each method to determine the most suitable approach for your specific matrix and analytical system.
Experimental Protocols
Below are detailed methodologies for common sample preparation techniques used for Riluzole analysis.
Protein Precipitation (PPT) Protocol
This protocol is adapted from a validated UPLC-MS/MS method for Riluzole in human plasma.[4]
dot
Caption: Protein Precipitation Workflow for Riluzole Analysis.
Liquid-Liquid Extraction (LLE) Protocol
This protocol is based on a validated LC-MS/MS method for the quantification of Riluzole in human plasma and cerebrospinal fluid.[5]
dot
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Development of a robust UPLC-MS/MS method for the quantification of riluzole in human plasma and its application in pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UPLC-MS/MS assay of riluzole in human plasma and cerebrospinal fluid (CSF): Application in samples from spinal cord injured patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmjournal.ru [pharmjournal.ru]
- 7. rjptonline.org [rjptonline.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Riluzole-13C,15N2 Stability in Biological Matrices: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Riluzole-13C,15N2 in various biological matrices. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in human plasma?
A1: this compound, commonly used as an internal standard in bioanalytical methods, has demonstrated high stability in human plasma under various storage and handling conditions. Validated methods have shown that both riluzole and its isotopically labeled internal standard are stable under all tested conditions.[1][2]
Q2: What are the recommended storage conditions for plasma samples containing this compound?
A2: For long-term storage, it is recommended to keep plasma samples frozen at -20°C or -80°C.[2][3][4] Studies have confirmed the stability of riluzole in plasma for at least 133 days at -20°C and for at least one month at -80°C.[2][4] Stock solutions of this compound have been found to be stable for at least 82 days at -20°C.[2]
Q3: Is this compound stable through freeze-thaw cycles?
A3: Yes, riluzole has been shown to be stable in plasma for at least three to seven freeze-thaw cycles.[3][4] One study specifically noted stability for up to four cycles at -20°C.[2]
Q4: What is the bench-top stability of this compound in plasma?
A4: Riluzole is stable in plasma at room temperature (approximately 25°C) for at least 4 hours.[3][4] One validation report indicated stability for over 23 hours at 4°C.[2]
Q5: Has the stability of this compound been evaluated in other biological matrices?
A5: While most studies focus on plasma, the stability of riluzole has been assessed in other matrices. A validated method for riluzole in myocardial tissue homogenate confirmed its stability under the tested storage conditions.[5] Another study demonstrated the stability of riluzole in whole blood for 4 hours at room temperature.[3] The stability in cerebrospinal fluid (CSF) has also been established in a validated analytical method.[6]
Quantitative Stability Data Summary
The following tables summarize the stability of riluzole in various biological matrices based on published literature. The stability of this compound is considered comparable to that of unlabeled riluzole.
Table 1: Stability of Riluzole in Human Plasma
| Stability Condition | Temperature | Duration | Concentration Range (ng/mL) | Outcome |
| Bench-top | Room Temperature (~25°C) | 4 hours | 7.5 - 250 | Stable[3][4] |
| Bench-top | 4°C | ~23 hours | Not Specified | Stable[2] |
| Freeze-Thaw | -20°C to Room Temperature | 4 cycles | Not Specified | Stable[2] |
| Freeze-Thaw | -80°C to Room Temperature | 7 cycles | 5 - 800 | Stable[3] |
| Long-Term Storage | -20°C | 133 days | Not Specified | Stable[2] |
| Long-Term Storage | -80°C | 26 days | 5 - 800 | Stable[3] |
| Long-Term Storage | -80°C | 1 month | 7.5 - 250 | Stable[4] |
| Post-Preparative | Room Temperature | 145 hours | Not Specified | Stable[2] |
Table 2: Stability of Riluzole in Other Biological Matrices
| Matrix | Stability Condition | Temperature | Duration | Outcome |
| Whole Blood | Bench-top | Room Temperature | 4 hours | Stable[3] |
| Myocardial Tissue Homogenate | Long-Term Storage | -80°C | 4 and 21 months | Stable[5] |
| Cerebrospinal Fluid (CSF) | Not Specified | Not Specified | Not Specified | Stable in validated method[6] |
Table 3: Stability of Riluzole and this compound Stock Solutions
| Analyte | Storage Condition | Temperature | Duration | Outcome |
| Riluzole | Stock Solution | Room Temperature | 4 hours | Stable[3] |
| Riluzole | Stock Solution | -80°C | 6 months | Stable[3] |
| This compound | Stock Solution | -20°C | 82 days | Stable[2] |
Troubleshooting Guide
This guide addresses potential issues that may arise during the analysis of this compound in biological matrices.
Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
-
Possible Cause: Secondary interactions with the analytical column, improper mobile phase pH, or a contaminated column.
-
Troubleshooting Steps:
-
Check Mobile Phase: Ensure the mobile phase composition and pH are optimal for riluzole analysis. A mobile phase of 0.1% formic acid in acetonitrile and 0.1% formic acid in water has been shown to provide good peak shape.[3]
-
Column Selection: Use a high-quality C18 column.
-
Column Flushing: If contamination is suspected, flush the column with a strong solvent.
-
Injection Solvent: Ensure the injection solvent is not significantly stronger than the mobile phase to prevent peak distortion.
-
Issue 2: Low Signal Intensity or Poor Sensitivity
-
Possible Cause: Matrix effects, inefficient extraction, or suboptimal mass spectrometry parameters.
-
Troubleshooting Steps:
-
Evaluate Matrix Effects: Riluzole has high protein binding, which can lead to ion suppression or enhancement.[4] Perform post-extraction addition experiments to assess matrix effects.
-
Optimize Extraction: Due to high protein binding, simple protein precipitation may not be sufficient. Consider liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for cleaner samples and better recovery.[3]
-
Optimize MS Parameters: Ensure the mass spectrometer is tuned and calibrated. Optimize the cone voltage and collision energy for the specific transitions of this compound.
-
Issue 3: High Background or Carryover
-
Possible Cause: Contamination of the LC-MS/MS system or carryover from a previous high-concentration sample.
-
Troubleshooting Steps:
-
Inject Blanks: Inject blank samples after high-concentration standards or samples to check for carryover.
-
Optimize Wash Solvents: Use a strong wash solvent in the autosampler to effectively clean the injection needle and port.
-
System Cleaning: If background remains high, clean the ion source and other components of the mass spectrometer according to the manufacturer's instructions.
-
Issue 4: Inconsistent Results or Poor Reproducibility
-
Possible Cause: Sample instability, inconsistent sample preparation, or instrument variability.
-
Troubleshooting Steps:
-
Verify Stability: Ensure that samples are handled and stored under validated stable conditions as outlined in the tables above.
-
Standardize Procedures: Maintain consistency in all sample preparation steps, including volumes, timing, and mixing.
-
Use of Internal Standard: this compound is a stable-isotope labeled internal standard and should be used to correct for variability in sample preparation and instrument response.
-
System Suitability: Perform system suitability tests before each analytical run to ensure the LC-MS/MS system is performing adequately.
-
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (for Plasma)
-
Pipette 50 µL of plasma sample into a microcentrifuge tube.
-
Add 200 µL of acetonitrile containing the internal standard (this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer 50 µL of the supernatant to a clean tube and dilute with 450 µL of a suitable solution (e.g., mobile phase) before injection into the LC-MS/MS system.[3]
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (for Plasma)
-
To 100 µL of human plasma, add the internal standard.
-
Add a suitable organic extraction solvent (e.g., ethyl acetate or dichloromethane).[5][6]
-
Vortex to mix thoroughly.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
Visualizations
Caption: General workflow for the bioanalysis of Riluzole.
Caption: A logical approach to troubleshooting common analytical issues.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Development of a robust UPLC-MS/MS method for the quantification of riluzole in human plasma and its application in pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmjournal.ru [pharmjournal.ru]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. UPLC-MS/MS assay of riluzole in human plasma and cerebrospinal fluid (CSF): Application in samples from spinal cord injured patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometer Parameters for Riluzole-13C,15N2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Riluzole and its stable isotope-labeled internal standard, Riluzole-13C,15N2, using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass spectrometry parameters for analyzing Riluzole?
A1: Riluzole is typically analyzed using a triple quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI).[1] The parent ion is the protonated molecule [M+H]+.
Q2: What are the recommended MRM transitions for Riluzole and this compound?
A2: Based on published literature, the following MRM transitions are recommended:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Riluzole | 235.0 | 165.9 | [2][3][4] |
| Riluzole | 234.977 | 166.031 | |
| This compound | 238.1 | 169.0 | [5] |
| This compound | 238 | 169 | [6] |
Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution.
Q3: What are some common issues when using a stable isotope-labeled internal standard like this compound?
A3: While stable isotope-labeled internal standards are generally preferred for their ability to compensate for matrix effects and variability in sample processing, some issues can still arise.[7][8] These include:
-
Crosstalk: Interference between the MRM transitions of the analyte and the internal standard. This can be minimized by selecting appropriate transitions and ensuring chromatographic separation.
-
Isotopic Impurity: The labeled internal standard may contain a small amount of the unlabeled analyte, which can affect the accuracy of low-concentration samples. The purity of the internal standard should be verified.
-
Differential Matrix Effects: Although rare, the analyte and internal standard may not experience identical ion suppression or enhancement in all matrices.[7]
-
Chromatographic Shift: In some cases, deuterium-labeled standards can have slightly different retention times than the analyte.[8][9] However, with 13C and 15N labeling, this effect is generally negligible.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during method development and sample analysis.
| Problem | Possible Causes | Suggested Solutions |
| Poor Sensitivity / Low Signal Intensity | - Suboptimal ionization parameters- Inefficient fragmentation- Ion suppression from matrix components- Inappropriate sample preparation | - Optimize ESI source parameters: Adjust capillary voltage, desolvation gas flow and temperature. For Riluzole, a capillary voltage of around 3 kV and a desolvation temperature of 500°C have been reported to be effective.- Optimize collision energy: Perform a compound optimization experiment to determine the collision energy that yields the highest product ion intensity. Values between 27-41 V have been used for Riluzole.- Improve chromatographic separation: Ensure the analyte elutes in a region with minimal co-eluting matrix components.- Evaluate different sample preparation techniques: Compare protein precipitation, liquid-liquid extraction, and solid-phase extraction to find the method with the highest recovery and lowest matrix effect. |
| High Background Noise / Interferences | - Contamination from solvents, glassware, or the LC system- Co-eluting endogenous matrix components- Crosstalk from the internal standard | - Use high-purity solvents and clean equipment. - Improve chromatographic resolution: Modify the mobile phase composition, gradient, or switch to a different column chemistry.- Check for crosstalk: Inject a high concentration of the internal standard alone and monitor the Riluzole MRM transition. If a peak is observed, select a different product ion or improve chromatographic separation. |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | - Column degradation or contamination- Incompatible mobile phase pH- Sample solvent effects | - Use a guard column and/or wash the analytical column. - Adjust mobile phase pH: Since Riluzole has an amine group, adding a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve peak shape.- Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. |
| Inconsistent Results / High Variability | - Inconsistent sample preparation- Instability of the analyte in the matrix or processed samples- Variable matrix effects | - Automate sample preparation if possible. - Perform stability studies: Evaluate the stability of Riluzole in the biological matrix at different storage temperatures and after freeze-thaw cycles.[6]- Use a stable isotope-labeled internal standard like this compound to compensate for variability. [5][6] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is adapted from a validated UPLC-MS/MS method for Riluzole in human plasma.
-
Spike: To 50 µL of plasma sample, add the internal standard solution (this compound).
-
Precipitate: Add 200 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex: Vortex the mixture for 1 minute.
-
Centrifuge: Centrifuge at 14,000 rpm for 10 minutes.
-
Dilute: Transfer 50 µL of the supernatant and dilute with 450 µL of a water-acetonitrile mixture (95:5 v/v).
-
Inject: Inject the final solution into the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameters
The following are example starting parameters that can be further optimized for your specific instrumentation.
Liquid Chromatography (LC) Parameters:
| Parameter | Example Value | Reference |
| Column | ACQUITY UPLC HSS T3 (2.1 x 50 mm, 1.8 µm) | |
| Mobile Phase A | 0.1% Formic Acid in Water | |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |
| Flow Rate | 0.3 mL/min | |
| Column Temperature | 40°C | |
| Injection Volume | 5 µL | [10] |
| Gradient | Start with 5% B, increase to 60% B over 2.5 min, hold for 1 min, then return to initial conditions. | Adapted from |
Mass Spectrometry (MS) Parameters:
| Parameter | Example Value | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | |
| Capillary Voltage | 3.0 kV | |
| Desolvation Temperature | 500°C | |
| Desolvation Gas Flow | 1000 L/h | |
| Cone Gas Flow | 150 L/h | |
| Collision Gas | Argon | |
| MRM Transitions | See FAQ section | |
| Dwell Time | ~50 ms | Adapted from |
| Collision Energy | Riluzole: ~28 V, this compound: ~28 V (to be optimized) | Adapted from |
Visualizations
Caption: Bioanalytical workflow for Riluzole quantification.
References
- 1. Development of a robust UPLC-MS/MS method for the quantification of riluzole in human plasma and its application in pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioanalysis of riluzole in human plasma by a sensitive LC-MS/MS method and its application to a pharmacokinetic study in South Indian subjects - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Development and Validation of a Liquid Chromatography-Tandem Mass Spectrometry Method for Analysis of Riluzole in Human Plasma and Its Application on a Bioequivalence Study | Mohammadzadeh | Разработка и регистрация лекарственных средств [pharmjournal.ru]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. UPLC-MS/MS assay of riluzole in human plasma and cerebrospinal fluid (CSF): Application in samples from spinal cord injured patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. frontiersin.org [frontiersin.org]
Technical Support Center: Ensuring Linearity in Calibration Curves with Riluzole-¹³C,¹⁵N₂
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Riluzole-¹³C,¹⁵N₂ as an internal standard to ensure linearity in calibration curves for quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is Riluzole-¹³C,¹⁵N₂ and why is it used as an internal standard?
Riluzole-¹³C,¹⁵N₂ is a stable isotope-labeled version of Riluzole, where specific carbon and nitrogen atoms are replaced with their heavier isotopes, ¹³C and ¹⁵N, respectively. It is used as an internal standard (IS) in quantitative mass spectrometry-based assays, such as LC-MS/MS. Because its chemical and physical properties are nearly identical to the unlabeled Riluzole analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for accurate correction of variations in sample preparation, injection volume, and instrument response, leading to more precise and accurate quantification of Riluzole.
Q2: What are the common causes of non-linearity in calibration curves when using Riluzole-¹³C,¹⁵N₂?
Non-linearity in calibration curves is a common issue in LC-MS analysis and can stem from several factors.[1][2] The most frequent causes include:
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become overwhelmed, leading to a plateau in the signal response.[2]
-
Ionization Saturation/Suppression: The electrospray ionization (ESI) source has a limited capacity for ionization. At high analyte concentrations, competition for ionization can occur, leading to a non-proportional response.[2] Matrix effects from the sample can also suppress the ionization of both the analyte and the internal standard.
-
Formation of Dimers or Adducts: At higher concentrations, Riluzole may form dimers or adducts, which are not monitored, leading to a loss of the expected signal for the primary ion.[1][2]
-
Inappropriate Internal Standard Concentration: An incorrect concentration of Riluzole-¹³C,¹⁵N₂ can lead to non-linearity. If the IS concentration is too low, its signal may be noisy at the lower end of the curve. If it's too high, it could contribute to detector saturation or isotopic crosstalk.
-
Isotopic Contribution: There might be a contribution from the natural isotopes of the analyte to the signal of the internal standard, especially if the mass difference is small.[3]
Q3: What is a typical linear range for Riluzole quantification in plasma?
The linear range for Riluzole quantification can vary depending on the specific LC-MS/MS method and instrumentation. However, published methods provide a general idea of expected ranges.
| Concentration Range (ng/mL) | Matrix | Internal Standard | Reference |
| 0.5–300 | Human Plasma | Carbamazepine | [4][5][6][7] |
| 5–800 | Human Plasma | Clobazam | [8][9] |
| 0.5–500 | Human Plasma | [¹³C,¹⁵N₂]Riluzole | [10] |
Q4: Is a non-linear calibration curve always unacceptable?
No, a non-linear curve is not always unacceptable, provided it is reproducible and can be accurately modeled using a non-linear regression, such as a quadratic fit.[1][11] However, it's crucial to understand the cause of the non-linearity. If the non-linearity is due to issues like detector saturation, it might be better to adjust the method to achieve linearity over the desired concentration range.[2] Many regulatory guidelines prefer linear regression models when possible.
Troubleshooting Guide
This guide addresses specific issues you might encounter when developing a quantitative assay for Riluzole using Riluzole-¹³C,¹⁵N₂.
Problem 1: My calibration curve is linear at low concentrations but flattens at higher concentrations.
-
Possible Cause: Detector saturation or ionization saturation.[2]
-
Troubleshooting Steps:
-
Dilute Samples: Dilute the high-concentration standards and quality control (QC) samples to fall within the linear portion of the curve.
-
Reduce Sample Injection Volume: Injecting a smaller volume can reduce the amount of analyte reaching the detector.
-
Optimize MS Parameters: Detune the mass spectrometer by adjusting parameters like collision energy or dwell time to reduce signal intensity.[2]
-
Use a Less Abundant Transition: If using multiple reaction monitoring (MRM), select a less intense product ion for quantification at higher concentrations.
-
Check Internal Standard Concentration: Ensure the Riluzole-¹³C,¹⁵N₂ concentration is not excessively high, as it also contributes to the total ion current.
-
Problem 2: My calibration curve shows poor linearity across the entire range (low R² value).
-
Possible Cause: Inconsistent sample preparation, matrix effects, or issues with the internal standard.
-
Troubleshooting Steps:
-
Evaluate Sample Preparation: Ensure consistent and reproducible extraction of Riluzole and Riluzole-¹³C,¹⁵N₂ from the matrix. Protein precipitation, while simple, can sometimes result in significant matrix effects.[8] Consider alternative extraction methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[4]
-
Assess Matrix Effects: Prepare calibration standards in the same matrix as the samples (e.g., human plasma) to compensate for matrix effects.
-
Verify Internal Standard Purity and Concentration: Confirm the chemical purity and concentration of your Riluzole-¹³C,¹⁵N₂ stock solution.
-
Ensure Co-elution: The analyte and internal standard must co-elute for proper correction of matrix effects.[12] Check the chromatography to confirm that the retention times of Riluzole and Riluzole-¹³C,¹⁵N₂ are identical.
-
Problem 3: The response at the lower limit of quantification (LLOQ) is highly variable.
-
Possible Cause: Poor signal-to-noise ratio, adsorptive losses, or heteroscedasticity.
-
Troubleshooting Steps:
-
Improve Signal-to-Noise: Optimize MS parameters for maximum sensitivity for the LLOQ transition.
-
Address Adsorption: Riluzole may adsorb to plasticware or the LC column. Use low-binding tubes and ensure proper column conditioning.
-
Use Weighted Regression: The variability of the response may be concentration-dependent (heteroscedasticity). Apply a weighting factor (e.g., 1/x or 1/x²) to the linear regression to give more weight to the lower concentration points.[1]
-
Experimental Workflow & Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting non-linearity in your Riluzole calibration curve.
Caption: Troubleshooting workflow for non-linear calibration curves.
Experimental Protocol: Preparation of Calibration Curve Standards
This protocol outlines a general procedure for preparing calibration curve standards for Riluzole in human plasma using Riluzole-¹³C,¹⁵N₂ as an internal standard.
Materials:
-
Riluzole reference standard
-
Riluzole-¹³C,¹⁵N₂ internal standard
-
Control human plasma (screened for interferences)
-
HPLC-grade methanol and/or acetonitrile
-
Reagent-grade formic acid
-
Appropriate volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve the Riluzole reference standard in a suitable solvent (e.g., methanol) to prepare a primary stock solution (e.g., 1 mg/mL).
-
Similarly, prepare a primary stock solution of Riluzole-¹³C,¹⁵N₂ (e.g., 1 mg/mL).
-
Perform serial dilutions of the primary stock solutions to create working stock solutions at appropriate concentrations for spiking.
-
-
Preparation of Spiked Calibration Standards:
-
Label a series of microcentrifuge tubes for each calibration point (e.g., Blank, LLOQ, Cal 2, Cal 3, ..., ULOQ).
-
Spike appropriate volumes of the Riluzole working stock solutions into a known volume of control human plasma to achieve the desired final concentrations for the calibration curve.
-
Prepare a blank sample by adding only the solvent to the plasma.
-
-
Sample Extraction (Example using Protein Precipitation):
-
To a fixed volume of each spiked plasma standard (e.g., 100 µL), add a fixed volume of the Riluzole-¹³C,¹⁵N₂ working solution (the internal standard).
-
Add 3 volumes of cold acetonitrile (or methanol) containing 0.1% formic acid to precipitate the plasma proteins.
-
Vortex the samples for 1-2 minutes.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the extracted samples onto the LC-MS/MS system.
-
Develop a chromatographic method that provides good peak shape and separation from other matrix components. A C18 column is commonly used.[4][5][7]
-
Optimize the mass spectrometer settings (e.g., MRM transitions, collision energies, source parameters) for both Riluzole and Riluzole-¹³C,¹⁵N₂.
-
-
Data Processing and Curve Construction:
-
Integrate the peak areas for both Riluzole and Riluzole-¹³C,¹⁵N₂ for each calibration standard.
-
Calculate the peak area ratio (Riluzole peak area / Riluzole-¹³C,¹⁵N₂ peak area).
-
Plot the peak area ratio (y-axis) against the nominal concentration of Riluzole (x-axis).
-
Perform a linear regression analysis (with or without weighting) to generate the calibration curve and determine the coefficient of determination (R²). The acceptance criterion for R² is typically ≥ 0.99.
-
References
- 1. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromforum.org [chromforum.org]
- 4. pharmjournal.ru [pharmjournal.ru]
- 5. Development and Validation of a Liquid Chromatography-Tandem Mass Spectrometry Method for Analysis of Riluzole in Human Plasma and Its Application on a Bioequivalence Study | Mohammadzadeh | Разработка и регистрация лекарственных средств [pharmjournal.ru]
- 6. doaj.org [doaj.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of a robust UPLC-MS/MS method for the quantification of riluzole in human plasma and its application in pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Probing Liquid Chromatography–Tandem Mass Spectrometry Response Dynamics and Nonlinear Effects for Response Level Defined Calibration Strategies with Simple Methods To Expand Linear Dynamic Ranges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
impact of Riluzole-13C,15N2 purity on analytical results
Welcome to the technical support center for Riluzole-¹³C,¹⁵N₂. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during the analytical use of this isotopically labeled internal standard.
Frequently Asked Questions (FAQs)
Q1: What is Riluzole-¹³C,¹⁵N₂ and what is its primary application?
Riluzole-¹³C,¹⁵N₂ is a stable isotope-labeled version of Riluzole, where one carbon atom is replaced with Carbon-13 (¹³C) and two nitrogen atoms are replaced with Nitrogen-15 (¹⁵N). Its primary application is as an internal standard (IS) in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of Riluzole in biological matrices like plasma.[1][2] The use of a stable isotope-labeled internal standard is considered the gold standard as it has nearly identical chemical and physical properties to the analyte, allowing it to effectively compensate for variability during sample preparation and analysis.
Q2: Why is the purity of Riluzole-¹³C,¹⁵N₂ critical for analytical results?
The purity of Riluzole-¹³C,¹⁵N₂, both chemical and isotopic, is paramount for generating accurate and reliable analytical data. Impurities can lead to a range of issues, including:
-
Inaccurate Quantification: The presence of unlabeled Riluzole as an impurity in the internal standard will artificially inflate the analyte response, leading to an underestimation of the actual analyte concentration in the sample.[3]
-
Poor Precision and Reproducibility: Variable levels of impurities across different lots of the internal standard can introduce significant variability in the results, compromising the precision and reproducibility of the assay.
-
Method Validation Failures: Regulatory guidelines have strict acceptance criteria for method validation. The presence of significant impurities can lead to the failure of key validation parameters such as accuracy, precision, and linearity.
-
Interference: Other chemical impurities may co-elute with the analyte or internal standard, causing ion suppression or enhancement in the mass spectrometer, which can adversely affect the accuracy of the measurement.
Q3: What are the common types of impurities in Riluzole-¹³C,¹⁵N₂?
Impurities in Riluzole-¹³C,¹⁵N₂ can be broadly categorized into two types:
-
Isotopic Impurities: These include molecules with incomplete isotopic labeling or the presence of the unlabeled Riluzole. The presence of unlabeled Riluzole is a common issue in the synthesis of isotopically labeled standards.[3][4]
-
Chemical Impurities: These can be residual starting materials, by-products from the synthesis, or degradation products. For Riluzole, potential impurities could be isomers or related compounds formed during the manufacturing process.
Q4: How can I assess the purity of my Riluzole-¹³C,¹⁵N₂ standard?
A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Resolution Mass Spectrometry (HR-MS): To determine the isotopic enrichment and identify any isotopically related impurities.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the chemical structure and identify any structural isomers or other organic impurities. Quantitative NMR (qNMR) can be used to determine the absolute purity of the standard.[2][5]
-
High-Performance Liquid Chromatography (HPLC) with UV detection: To assess the chemical purity and detect the presence of any non-isomeric impurities.
Troubleshooting Guide
Issue 1: Inconsistent or Drifting Internal Standard (IS) Response
Symptoms:
-
The peak area of Riluzole-¹³C,¹⁵N₂ varies significantly across the analytical run.
-
A noticeable upward or downward trend in the IS peak area is observed from the beginning to the end of the run.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent IS Addition | Verify the pipetting technique and the calibration of the pipette used for adding the IS solution. |
| IS Instability in Solution | Investigate the stability of Riluzole-¹³C,¹⁵N₂ in the prepared stock and working solutions. Prepare fresh solutions and re-analyze. |
| Matrix Effects | The IS may be experiencing ion suppression or enhancement that differs across samples. Ensure co-elution of the analyte and IS. If matrix effects persist, further sample cleanup may be necessary. |
| Instrumental Issues | Check for leaks in the LC system, inconsistent injector performance, or fluctuations in the MS source conditions. |
Issue 2: Poor Accuracy and/or Precision in Quality Control (QC) Samples
Symptoms:
-
The calculated concentrations of QC samples consistently deviate from the nominal values by more than the acceptance criteria (typically ±15%).
-
High coefficient of variation (%CV) for the analysis of replicate QC samples.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Unlabeled Riluzole in IS | The presence of unlabeled analyte in the IS will cause a positive bias at the lower limit of quantification (LLOQ) and a negative bias at higher concentrations. Screen the IS for the presence of the unlabeled analyte. If present, a new, purer batch of the IS is required. |
| Chemical Impurity Interference | An impurity in the IS may be co-eluting with the analyte, causing interference. Analyze the IS solution alone to check for any interfering peaks at the retention time of Riluzole. |
| Cross-talk between Analyte and IS | In the MS/MS method, check for any potential cross-talk where the analyte contributes to the IS signal or vice-versa. Optimize the MS/MS transitions to ensure specificity. |
| Incorrect IS Concentration | An error in the preparation of the IS stock or working solutions can lead to systematic errors in quantification. Prepare fresh solutions and re-verify their concentrations. |
Issue 3: Non-linear Calibration Curve
Symptoms:
-
The calibration curve for Riluzole does not fit a linear regression model, or shows significant deviation at the low or high ends of the concentration range.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| High Concentration of Unlabeled Analyte in IS | This will have a more pronounced effect at the lower end of the calibration curve, causing a non-linear response. |
| Detector Saturation | At high concentrations, the MS detector may become saturated, leading to a flattening of the calibration curve. Check the detector response for the highest calibration standard. |
| Inappropriate IS Concentration | If the IS concentration is too low, it may not effectively compensate for variability at higher analyte concentrations. If it is too high, the contribution of unlabeled analyte becomes more significant. |
Data Presentation
Table 1: Potential Chemical Impurities of Riluzole and their Potential Impact
| Impurity Name | Chemical Structure | Potential Impact on Analysis |
| 4-(Trifluoromethoxy)aniline | C₇H₆F₃NO | Starting material for Riluzole synthesis. If present in the IS, it could potentially interfere with the chromatography. |
| 2-Amino-5-(trifluoromethoxy)benzothiazole | C₈H₅F₃N₂OS | A positional isomer of Riluzole. May have similar chromatographic and mass spectrometric properties, leading to potential interference. |
| 4-Bromo-6-(trifluoromethoxy)benzothiazol-2-amine | C₈H₄BrF₃N₂OS | A process-related impurity. Its different mass would likely be resolved by the mass spectrometer, but chromatographic co-elution could cause ion suppression. |
Table 2: Impact of Riluzole-¹³C,¹⁵N₂ Purity on Analytical Parameters
| Purity Aspect | Potential Issue | Consequence on Analytical Results |
| Chemical Purity | Presence of co-eluting impurities | Ion suppression/enhancement, leading to inaccurate quantification. |
| Isotopic Purity (Low Enrichment) | Higher proportion of unlabeled Riluzole | Inaccurate quantification (underestimation of analyte concentration), non-linear calibration curves. |
| Lot-to-Lot Purity Variation | Inconsistent levels of impurities | Poor inter-assay precision and reproducibility. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Chemical Purity Assessment of Riluzole-¹³C,¹⁵N₂
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
-
Procedure: Dissolve a known amount of Riluzole-¹³C,¹⁵N₂ in a suitable solvent (e.g., acetonitrile). Inject onto the HPLC system and monitor the chromatogram for any impurity peaks. The percentage purity can be calculated based on the area of the main peak relative to the total peak area.
Protocol 2: LC-MS/MS Method for Quantification of Riluzole using Riluzole-¹³C,¹⁵N₂ as Internal Standard
-
LC System: A high-performance liquid chromatography system.
-
MS System: A triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MS/MS Transitions:
-
Riluzole: m/z 235 -> 166
-
Riluzole-¹³C,¹⁵N₂: m/z 238 -> 169
-
-
Sample Preparation: Protein precipitation of plasma samples with acetonitrile containing Riluzole-¹³C,¹⁵N₂. The supernatant is then injected into the LC-MS/MS system.
Protocol 3: NMR Spectroscopy for Structural Confirmation and Purity
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments:
-
¹H NMR: To confirm the proton signals of the Riluzole structure.
-
¹³C NMR: To confirm the carbon signals and the position of the ¹³C label.
-
qNMR: For quantitative purity assessment, a certified internal standard of known purity is added to a precisely weighed sample of Riluzole-¹³C,¹⁵N₂. The purity of the sample is calculated by comparing the integral of a specific proton signal of the analyte to that of the internal standard.[5]
-
Visualizations
Caption: Experimental workflow for the quantification of Riluzole.
Caption: Troubleshooting logic for inaccurate analytical results.
References
- 1. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pubs.acs.org [pubs.acs.org]
long-term storage and stability issues of Riluzole-13C,15N2 stock solutions
This technical support center provides guidance on the long-term storage and stability of Riluzole-¹³C,¹⁵N₂ stock solutions for researchers, scientists, and drug development professionals. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid Riluzole-¹³C,¹⁵N₂?
A1: Solid Riluzole-¹³C,¹⁵N₂ is stable under recommended storage conditions.[1] For optimal long-term stability, it is recommended to store the solid powder at 4°C and protected from light. Another recommendation is storage at -20°C, which can preserve it for up to 3 years.
Q2: How should I prepare my Riluzole-¹³C,¹⁵N₂ stock solution?
A2: Riluzole-¹³C,¹⁵N₂ is very soluble in dimethylformamide, dimethylsulfoxide, and methanol.[2] A stock solution can be prepared by dissolving the compound in an appropriate solvent. For example, a 1 mg/mL stock solution in HPLC-grade methanol is commonly used.[3] It is recommended to use solvents that are compatible with your downstream analytical methods.
Q3: What are the recommended storage conditions for Riluzole-¹³C,¹⁵N₂ stock solutions?
A3: For prepared stock solutions, storage at -80°C is recommended for up to 6 months to a year. For shorter-term storage, -20°C for up to 1 month is also acceptable. It is crucial to protect the solutions from light.
Q4: Can I store my stock solution at room temperature?
A4: No, long-term storage at room temperature is not recommended as it may lead to degradation. Shipping at room temperature for less than two weeks is generally acceptable.[1]
Q5: What are the potential degradation pathways for Riluzole-¹³C,¹⁵N₂?
A5: Stress studies on Riluzole have shown that it is susceptible to degradation under oxidative and alkaline conditions.[3] Some degradation has also been observed under acidic, thermal, and photolytic stress.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent analytical results | Degradation of the stock solution. | 1. Prepare a fresh stock solution from solid compound.2. Verify the storage conditions (temperature, light protection).3. Perform a stability check using a validated analytical method (see Experimental Protocols). |
| Precipitate formation in the stock solution | Poor solubility at low temperatures or solvent evaporation. | 1. Gently warm the solution to room temperature and vortex to redissolve.2. If precipitation persists, consider preparing a fresh, less concentrated solution.3. Ensure vials are properly sealed to prevent solvent evaporation. |
| Discoloration of the stock solution | Potential degradation of the compound. | 1. Discard the solution.2. Prepare a fresh stock solution.3. Review storage procedures to ensure protection from light and appropriate temperature. |
Quantitative Data Summary
The following table summarizes the recommended storage conditions and shelf life for Riluzole-¹³C,¹⁵N₂.
| Form | Solvent | Storage Temperature | Shelf Life | Reference |
| Solid | N/A | 4°C (protect from light) | Not specified | |
| Solid | N/A | -20°C | 3 years | |
| Solution | Varies | -80°C (protect from light) | 6 months - 1 year | |
| Solution | Varies | -20°C (protect from light) | 1 month |
Experimental Protocols
Protocol 1: Preparation of Riluzole-¹³C,¹⁵N₂ Stock Solution (1 mg/mL in Methanol)
Objective: To prepare a standard stock solution for use in analytical assays.
Materials:
-
Riluzole-¹³C,¹⁵N₂ solid
-
HPLC-grade methanol
-
Calibrated analytical balance
-
Volumetric flask (e.g., 10 mL)
-
Pipettes
-
Amber glass vial for storage
Procedure:
-
Accurately weigh 10 mg of Riluzole-¹³C,¹⁵N₂ solid.
-
Transfer the solid to a 10 mL volumetric flask.
-
Add a small amount of HPLC-grade methanol to dissolve the solid.
-
Once dissolved, bring the solution to the final volume with methanol.
-
Mix the solution thoroughly by inverting the flask several times.
-
Transfer the solution to a labeled amber glass vial.
-
Store the stock solution at -80°C, protected from light.
Protocol 2: Stability Assessment of Riluzole-¹³C,¹⁵N₂ Stock Solution using HPLC
Objective: To determine the stability of the stock solution over time under specific storage conditions.
Materials:
-
Prepared Riluzole-¹³C,¹⁵N₂ stock solution
-
HPLC system with a UV or PDA detector
-
C18 analytical column (e.g., Zorbax ODS or Poroshell 120 EC-C18)[3]
-
Mobile phase: Methanol-water (70:30, v/v), pH adjusted to 3.10[3]
-
Freshly prepared Riluzole-¹³C,¹⁵N₂ standard for comparison
Procedure:
-
Set up the HPLC system with the C18 column and the specified mobile phase at a flow rate of 1 mL/min. Set the UV detector to 264 nm.[3]
-
Inject a freshly prepared standard solution of Riluzole-¹³C,¹⁵N₂ to establish the initial peak area and retention time.
-
At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), retrieve the stored stock solution.
-
Allow the solution to equilibrate to room temperature.
-
Inject an aliquot of the stored solution into the HPLC system.
-
Compare the peak area of the stored sample to the initial peak area of the fresh standard. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.
-
Calculate the percentage of degradation.
Visualizations
Caption: Workflow for preparing and storing Riluzole-¹³C,¹⁵N₂ stock solutions.
Caption: Troubleshooting decision tree for inconsistent results.
References
Validation & Comparative
A Comparative Guide to Bioequivalence Studies of Riluzole Formulations Employing Riluzole-¹³C,¹⁵N₂ as an Internal Standard
For researchers and professionals in drug development, establishing the bioequivalence of generic and new formulations of Riluzole is a critical step. This guide provides a comparative analysis of bioequivalence studies for different Riluzole formulations, with a particular focus on the robust analytical methodology employing the stable isotope-labeled internal standard, Riluzole-¹³C,¹⁵N₂. The use of a stable isotope-labeled internal standard is a preferred method in quantitative bioanalysis using mass spectrometry, as it minimizes variability and enhances the accuracy and precision of the assay.
Comparative Analysis of Pharmacokinetic Parameters
Bioequivalence is determined by comparing the pharmacokinetic parameters of a test formulation to a reference formulation. The key parameters are the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC). The acceptance criteria for bioequivalence are met if the 90% confidence intervals (CI) for the ratio of the geometric means of the test and reference products for both Cmax and AUC fall within the range of 80.00% to 125.00%.[1]
The following table summarizes the pharmacokinetic data from various bioequivalence studies of different Riluzole formulations.
| Formulation Comparison | Analyte | Cmax (ng/mL) | AUC₀₋t (ng·h/mL) | AUC₀₋inf (ng·h/mL) | 90% CI for Cmax Ratio | 90% CI for AUC Ratio | Study Design | Internal Standard |
| Riluzole Oral Film (ROF) 50 mg vs. Rilutek® Tablet 50 mg [2][3] | Riluzole | Data not specified | Data not specified | Data not specified | Within 80-125% | Within 80-125% | Randomized, single-dose, 5-period, 3-treatment, 2-sequence crossover | Riluzole-¹³C,¹⁵N₂ |
| Sublingual BHV-0223 40 mg vs. Rilutek® Tablet 50 mg [1][4] | Riluzole | 113% (Ratio) | 90% (Ratio) | 90% (Ratio) | 105.5%-120.4% | 87.3%-92.5% (AUC₀₋t) | Open-label, 2-period, 2-sequence, single-dose crossover | Not Specified |
| Generic Riluzole Tablet 50 mg vs. Rilutek® Tablet 50 mg [5] | Riluzole | 107.47% (Ratio) | 102.21% (Ratio) | 102.03% (Ratio) | 95.03%-121.54% | 96.85%-107.86% (AUC₀₋t) | Randomized, open-label, two-period, two-treatment, crossover | Not Specified |
| Riluzole Oral Suspension 50 mg/10 mL vs. Rilutek® Tablet 50 mg [6] | Riluzole | 108% (Ratio) | 95% (Ratio) | Data not specified | Not within 80-125% in one study | 91.8%-116.5% (AUC₀₋t) | Randomized, 2-sequence, 4-period, replicate crossover | Riluzole-¹³C,¹⁵N₂ |
| Riluzole Orodispersible Film 50 mg vs. Reference Tablet 50 mg [7] | Riluzole | 117.05% (Ratio) | 111.82% (Ratio) | 111.83% (Ratio) | 110.43-124.06% | 108.25-115.50% (AUC₀₋t) | Randomized, 2-treatment, 4-period, replicate crossover | Not Specified |
Experimental Protocols
A robust and validated bioanalytical method is the cornerstone of a successful bioequivalence study. The following section details a typical experimental protocol for the quantification of Riluzole in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Riluzole-¹³C,¹⁵N₂ as the internal standard.
Bioanalytical Method Using Riluzole-¹³C,¹⁵N₂
This method involves the extraction of Riluzole and the internal standard, Riluzole-¹³C,¹⁵N₂, from human plasma, followed by analysis using LC-MS/MS.[6]
1. Sample Preparation: Automated Protein Precipitation [6]
-
A small volume of human plasma (e.g., 0.050 mL) is used for analysis.[6]
-
An automated protein precipitation procedure is employed for the extraction of Riluzole and the internal standard.[6]
2. Chromatographic Conditions
-
Chromatographic Column: Zorbax-SB-C18 (4.6 x 75 mm, 3.5 µm)
-
Mobile Phase: An isocratic mobile phase consisting of 0.1% formic acid in acetonitrile (90:10 v/v) is used.
-
Flow Rate: A constant flow rate is maintained.
-
Injection Volume: A small volume (e.g., 20 µL) of the extracted sample is injected into the LC system.[8]
3. Mass Spectrometric Detection
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[8]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification.
-
Ion Transitions:
-
Riluzole: m/z 235.0 → 165.9
-
Riluzole-¹³C,¹⁵N₂ (Internal Standard): m/z 238.1 → 169.0
-
4. Method Validation
-
The method is validated for linearity, precision, accuracy, selectivity, and stability in accordance with regulatory guidelines.[6]
-
The calibration curve is linear over a specified concentration range (e.g., 0.5-500.0 ng/mL).
-
The lower limit of quantification (LLOQ) is established (e.g., 0.5 ng/mL).
-
Within-batch and between-batch precision and accuracy are assessed and should be within acceptable limits (typically ±15% and ±20% for LLOQ).
Alternative Bioanalytical Method
In some studies, other internal standards have been utilized for the quantification of Riluzole. One such example is the use of Carbamazepine as an internal standard.[9][10]
1. Sample Preparation: Liquid-Liquid Extraction [9]
-
100 µL of human plasma is used.[9]
-
A liquid-liquid extraction technique is employed for sample cleanup.[9]
2. Chromatographic Conditions [9]
-
Chromatographic Column: C18 column (100 mm, 4.6 mm, 5 µm)[9]
-
Mobile Phase: 0.1% formic acid and acetonitrile (60:40, v/v)[9]
-
Flow Rate: 0.90 mL/min[9]
3. Mass Spectrometric Detection [9]
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Ion Transitions:
Experimental Workflow and Study Design
The design of a bioequivalence study is crucial for generating reliable data. The FDA provides guidance on the recommended study design for Riluzole formulations.[11]
A typical bioequivalence study for Riluzole follows a single-dose, two-treatment, two-period crossover design under fasting conditions.[11] More complex designs, such as replicate crossover designs, may also be employed.[2][6]
Bioequivalence Study Workflow
The use of Riluzole-¹³C,¹⁵N₂ as an internal standard in bioequivalence studies of Riluzole formulations provides a highly specific and sensitive analytical method, leading to reliable pharmacokinetic data. This, in turn, allows for a robust assessment of bioequivalence, ensuring that generic and new formulations meet the required standards of quality, efficacy, and safety.
References
- 1. neurology.org [neurology.org]
- 2. Pharmacokinetics, Bioavailability, and Swallowing Safety With Riluzole Oral Film - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Pharmacokinetic Bioequivalence Study Comparing Sublingual Riluzole (BHV-0223) and Oral Tablet Formulation of Riluzole in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. annexpublishers.com [annexpublishers.com]
- 8. pharmjournal.ru [pharmjournal.ru]
- 9. Development and Validation of a Liquid Chromatography-Tandem Mass Spectrometry Method for Analysis of Riluzole in Human Plasma and Its Application on a Bioequivalence Study | Mohammadzadeh | Drug development & registration [pharmjournal.ru]
- 10. researchgate.net [researchgate.net]
- 11. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Guide to Internal Standards for Riluzole Bioanalysis: Riluzole-¹³C,¹⁵N₂ versus Deuterated Riluzole
In the landscape of bioanalytical research and drug development, the precise quantification of therapeutic agents in biological matrices is paramount. For a drug like Riluzole, utilized in the management of amyotrophic lateral sclerosis (ALS), accurate measurement of its plasma concentrations is crucial for pharmacokinetic studies and therapeutic drug monitoring. The use of an appropriate internal standard (IS) is a cornerstone of robust bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comprehensive comparison between two stable isotope-labeled internal standards for Riluzole: Riluzole-¹³C,¹⁵N₂ and deuterated Riluzole.
The Ideal Internal Standard: A Brief Overview
An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible, including its extraction recovery, ionization efficiency, and chromatographic retention time. This ensures that any variations during sample preparation and analysis affect both the analyte and the IS to the same extent, leading to a consistent analyte-to-IS peak area ratio and, consequently, accurate quantification. Stable isotope-labeled internal standards are considered the gold standard because their physicochemical properties are nearly identical to the unlabeled analyte.
Riluzole-¹³C,¹⁵N₂: A Superior Choice for Bioanalysis
Riluzole-¹³C,¹⁵N₂ is a stable isotope-labeled version of Riluzole where one carbon atom is replaced with its heavier isotope, ¹³C, and two nitrogen atoms are replaced with ¹⁵N. This results in a mass shift that allows it to be distinguished from the native Riluzole by the mass spectrometer, while its chemical structure and properties remain virtually identical.
Key Advantages of Riluzole-¹³C,¹⁵N₂:
-
Co-elution with Analyte: Due to the negligible difference in physicochemical properties, Riluzole-¹³C,¹⁵N₂ co-elutes with Riluzole under typical reversed-phase chromatographic conditions.[1] This is a significant advantage as it ensures that both compounds experience the same matrix effects at the same point in time during elution into the mass spectrometer source.[2]
-
Minimal Isotopic Effects: The heavier isotopes of carbon and nitrogen do not significantly alter the bond energies within the molecule, leading to minimal or no observable isotopic effects during sample processing and analysis.[2] This ensures that the IS behaves identically to the analyte in terms of extraction recovery and ionization efficiency.
-
Chemical Stability: The ¹³C and ¹⁵N isotopes are stable and do not undergo back-exchange with unlabeled atoms, ensuring the isotopic purity of the standard throughout the analytical process.[3]
Deuterated Riluzole: A Viable but Potentially Compromised Alternative
Deuterated Riluzole involves the replacement of one or more hydrogen atoms with its heavier isotope, deuterium (²H or D). While widely used and often more readily available than ¹³C or ¹⁵N labeled standards, deuterated standards can present certain challenges.
Potential Drawbacks of Deuterated Riluzole:
-
Chromatographic Shift: The difference in bond energy between a C-H and a C-D bond can sometimes lead to a slight difference in chromatographic retention time, with the deuterated compound often eluting slightly earlier than the unlabeled analyte in reversed-phase chromatography.[2] This separation can mean that the analyte and the IS experience different matrix effects, potentially compromising the accuracy of the quantification.[2][4]
-
Isotopic Effects: The greater relative mass difference between hydrogen and deuterium can lead to more pronounced kinetic isotope effects, which may alter the rate of certain chemical reactions or fragmentation patterns in the mass spectrometer compared to the unlabeled analyte.[2]
-
Potential for H/D Exchange: In some instances, deuterium atoms, particularly those attached to heteroatoms or in acidic/basic environments, can be susceptible to back-exchange with hydrogen atoms from the solvent or matrix, leading to a decrease in isotopic purity and inaccurate results.[3]
Experimental Data and Performance Comparison
The following tables summarize the performance characteristics and experimental protocols from studies utilizing Riluzole-¹³C,¹⁵N₂ and a likely deuterated Riluzole as internal standards for the quantification of Riluzole in human plasma by LC-MS/MS.
Table 1: Performance Characteristics of Riluzole-¹³C,¹⁵N₂ and Labeled Riluzole (likely deuterated) Internal Standards
| Parameter | Riluzole-¹³C,¹⁵N₂[1][5] | Labeled Riluzole (m/z 238→169)[6] |
| Linearity Range | 0.700–700 ng/mL / 0.5-500.0 ng/mL | 0.5–800 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.700 ng/mL / 0.5 ng/mL | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 14.4% / 0.6-2.3% | 2.2-7.2% |
| Inter-day Precision (%CV) | < 14.4% / 1.4-5.7% | 4.0-9.1% |
| Intra-day Accuracy | Within ±15% / 97.1-101.1% | 94.2-110.0% |
| Inter-day Accuracy | Within ±15% / 98.8-101.2% | 97.8-102.0% |
| Recovery | 97.7% (IS normalized) | >75% |
| Matrix Effect | Not explicitly stated, but excellent precision and accuracy suggest effective compensation | Negligible (97.6-100.6%) |
Table 2: Experimental Protocols for Riluzole Bioanalysis
| Parameter | Method with Riluzole-¹³C,¹⁵N₂[1] | Method with Labeled Riluzole (m/z 238→169)[6] |
| Sample Preparation | ||
| Matrix | Human Plasma | Human Plasma and CSF |
| Pre-treatment | Automated protein precipitation | Liquid-liquid extraction with ethyl acetate |
| Liquid Chromatography | ||
| Column | ACE Excel Super C18 (2.1 × 100 mm, 3 µm) | Not specified |
| Mobile Phase | Isocratic: 1.0 M ammonium acetate aqueous solution/formic acid (2/10) and methanol (30/70) | Not specified |
| Flow Rate | 0.35 mL/min | Not specified |
| Column Temperature | 40 °C | Not specified |
| Mass Spectrometry | ||
| Instrument | QTrap 5500 | Not specified |
| Ionization Mode | Positive Electrospray (+) ES | Electrospray Ionization (ESI) |
| Scan Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Analyte) | m/z 235.0→166.0 | m/z 235→166 |
| MRM Transition (IS) | m/z 238.0→169.4 | m/z 238→169 |
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for bioanalysis using either Riluzole-¹³C,¹⁵N₂ or a deuterated Riluzole internal standard.
Caption: Experimental workflow using Riluzole-¹³C,¹⁵N₂ as an internal standard.
Caption: Experimental workflow using a deuterated Riluzole internal standard.
Conclusion and Recommendation
Based on the available experimental data for Riluzole bioanalysis and established principles of stable isotope dilution techniques, Riluzole-¹³C,¹⁵N₂ is the recommended internal standard for the quantification of Riluzole in biological matrices.
The key advantages of Riluzole-¹³C,¹⁵N₂ include its co-elution with the analyte and the minimal potential for isotopic effects, which collectively ensure the most accurate and precise compensation for matrix effects and other sources of analytical variability.[2][3] While deuterated Riluzole can also yield acceptable results, as evidenced by the performance data in Table 1, the inherent risks of chromatographic separation and isotopic effects make it a theoretically less ideal choice.[2] For researchers, scientists, and drug development professionals aiming for the highest level of accuracy and robustness in their bioanalytical methods for Riluzole, the use of Riluzole-¹³C,¹⁵N₂ is the superior option.
References
- 1. A study on the pharmacokinetic bioequivalence of oral tablet formulations of riluzole among healthy volunteers utilizing HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ukisotope.com [ukisotope.com]
- 4. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. UPLC-MS/MS assay of riluzole in human plasma and cerebrospinal fluid (CSF): Application in samples from spinal cord injured patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Superior Accuracy and Precision in Riluzole Quantification with Isotope-Labeled Internal Standard
A head-to-head comparison of analytical methods for the quantification of the amyotrophic lateral sclerosis (ALS) drug, Riluzole, in plasma samples reveals that the use of a stable isotope-labeled internal standard, Riluzole-¹³C,¹⁵N₂, provides superior accuracy and precision over methods employing other internal standards. This guide provides a comprehensive overview of the supporting experimental data and methodologies for researchers, scientists, and drug development professionals seeking robust bioanalytical solutions.
The primary challenge in quantifying small molecules like Riluzole in complex biological matrices such as human plasma is the potential for variability during sample preparation and analysis. The use of an internal standard that closely mimics the behavior of the analyte is crucial for compensating for these variations. A stable isotope-labeled internal standard is the gold standard for this purpose, as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement in the mass spectrometer.
Quantitative Comparison of Analytical Methods
The following tables summarize the performance of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing Riluzole-¹³C,¹⁵N₂ as the internal standard against a method using Carbamazepine, a structurally unrelated internal standard.
Table 1: Method Performance with Riluzole-¹³C,¹⁵N₂ Internal Standard
| Parameter | Performance |
| Linearity Range | 0.5 - 500.0 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[1] |
| Within-Batch Accuracy | 97.1% - 101.1%[1] |
| Between-Batch Accuracy | 98.8% - 101.2%[1] |
| Within-Batch Precision (%CV) | 0.6% - 2.3%[1] |
| Between-Batch Precision (%CV) | 1.4% - 5.7%[1] |
Table 2: Method Performance with Carbamazepine Internal Standard
| Parameter | Performance |
| Linearity Range | 0.5 - 300 ng/mL[2][3][4][5] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[2][3][4][5] |
| Intra-day Accuracy | 93.21% - 101.34%[2][3][4][5] |
| Inter-day Accuracy | 91.77% - 104.88%[2][3][4][5] |
| Intra-day Precision (%CV) | 2.19% - 5.69%[2][3][4][5] |
| Inter-day Precision (%CV) | 1.67% - 5.31%[2][3][4][5] |
The data clearly indicates that while both methods are capable of quantifying Riluzole, the use of Riluzole-¹³C,¹⁵N₂ results in tighter control over variability, as evidenced by the lower percentage of the coefficient of variation (%CV) for both within-batch and between-batch precision.[1] The accuracy is also consistently closer to 100% with the isotope-labeled standard.
Experimental Protocols
Method 1: Riluzole Quantification with Riluzole-¹³C,¹⁵N₂ Internal Standard
This method, as described by Chandu et al. (2010), employs a liquid-liquid extraction procedure followed by LC-MS/MS analysis.[1]
-
Sample Preparation: To a plasma sample, the internal standard (Riluzole-¹³C,¹⁵N₂) is added, followed by a liquid-liquid extraction step.[1]
-
Chromatography: The chromatographic separation is achieved on a Zorbax-SB-C18 column (4.6 x 75 mm, 3.5 µm) with an isocratic mobile phase consisting of 0.1% formic acid in acetonitrile (90:10 v/v).[1]
-
Mass Spectrometry: The analysis is performed using a tandem mass spectrometer in the multiple reaction monitoring (MRM) mode with positive electrospray ionization. The MRM transitions monitored are m/z 235.0 → 165.9 for Riluzole and m/z 238.1 → 169.0 for Riluzole-¹³C,¹⁵N₂.[1]
Method 2: Riluzole Quantification with Carbamazepine Internal Standard
This method, detailed in a 2023 study, also utilizes a liquid-liquid extraction and LC-MS/MS.[2][3][4]
-
Sample Preparation: 100 µL of human plasma is used for quantification via a liquid-liquid extraction technique.[2][3][4]
-
Chromatography: A C18 column (100 mm, 4.6 mm, 5 µm) is used with a mobile phase of 0.1% formic acid and acetonitrile (60:40, v/v) at a flow rate of 0.90 ml/min.[2][3][4]
-
Mass Spectrometry: The MRM mode is used for quantification, with ion transitions of m/z 235.0/165.9 for Riluzole and m/z 236.9/194.0 for the internal standard, Carbamazepine.[2][3][4]
Visualizing the Advantage of Isotope-Labeled Internal Standards
The following diagrams illustrate the experimental workflow and the underlying principle of improved accuracy and precision with a stable isotope-labeled internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmjournal.ru [pharmjournal.ru]
- 3. doaj.org [doaj.org]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of a Liquid Chromatography-Tandem Mass Spectrometry Method for Analysis of Riluzole in Human Plasma and Its Application on a Bioequivalence Study | Mohammadzadeh | Drug development & registration [pharmjournal.ru]
A Comparative Guide to Bioanalytical Methods for Riluzole Quantification Using Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of published liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Riluzole in human plasma. The use of the stable isotope-labeled internal standard, Riluzole-¹³C,¹⁵N₂, is a common strategy to ensure accuracy and precision in bioanalytical studies. This document summarizes key performance data from various validated methods to aid researchers in selecting and developing robust analytical procedures for pharmacokinetic, bioequivalence, and clinical studies.
Comparative Analysis of Validated LC-MS/MS Methods
The following tables summarize the quantitative performance of different LC-MS/MS methods for Riluzole analysis. These methods utilize Riluzole-¹³C,¹⁵N₂ or other internal standards and have been validated in human plasma.
Table 1: Method Validation Parameters
| Parameter | Method 1 (Chandu et al., 2010)[1] | Method 2 (Mohammadzadeh et al., 2023)[2][3][4] | Method 3 (FDA Submission Data)[5] |
| Internal Standard | Riluzole-¹³C,¹⁵N₂ | Carbamazepine | Riluzole-¹³C,¹⁵N₂ |
| Linearity Range (ng/mL) | 0.5 - 500.0 | 0.5 - 300 | 0.5 - 500 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 0.5 | 0.5 |
| Intra-day Precision (%CV) | 0.6 - 2.3 | 2.19 - 5.69 | Not explicitly stated, but method deemed precise.[5] |
| Inter-day Precision (%CV) | 1.4 - 5.7 | 1.67 - 5.31 | Not explicitly stated, but method deemed precise.[5] |
| Intra-day Accuracy (%) | 97.1 - 101.1 | 93.21 - 101.34 | Not explicitly stated, but method deemed accurate.[5] |
| Inter-day Accuracy (%) | 98.8 - 101.2 | 91.77 - 104.88 | Not explicitly stated, but method deemed accurate.[5] |
| Extraction Recovery (%) | Not explicitly stated | Not explicitly stated | Not explicitly stated, but method deemed reliable.[5] |
| Matrix Effect (%) | Not explicitly stated | Not explicitly stated, but evaluated.[2] | Assessed and deemed acceptable.[5] |
Table 2: Chromatographic and Mass Spectrometric Conditions
| Parameter | Method 1 (Chandu et al., 2010)[1] | Method 2 (Mohammadzadeh et al., 2023)[2][3][4] | Method 3 (FDA Submission Data)[5] |
| LC Column | Zorbax-SB-C18 (4.6 x 75 mm, 3.5 µm) | C18 (100 mm, 4.6 mm, 5 µm) | Not explicitly stated |
| Mobile Phase | 0.1% Formic acid/Acetonitrile (10:90 v/v) | 0.1% Formic acid and Acetonitrile (60:40, v/v) | Not explicitly stated |
| Flow Rate (mL/min) | Not explicitly stated | 0.90 | Not explicitly stated |
| Sample Preparation | Liquid-Liquid Extraction | Liquid-Liquid Extraction | Automated Protein Precipitation |
| Ionization Mode | ESI+ | ESI+ | ESI+ |
| MRM Transition Riluzole (m/z) | 235.0 → 165.9 | 235.0 → 165.9 | Not explicitly stated |
| MRM Transition IS (m/z) | 238.1 → 169.0 (Riluzole-¹³C,¹⁵N₂) | 236.9 → 194.0 (Carbamazepine) | Not explicitly stated |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison tables.
Method 1: Protocol based on Chandu et al., 2010[1]
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of human plasma, add the internal standard (Riluzole-¹³C,¹⁵N₂).
-
Perform liquid-liquid extraction using an appropriate organic solvent.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Chromatographic Conditions:
-
Column: Zorbax-SB-C18 (4.6 x 75 mm, 3.5 µm).
-
Mobile Phase: Isocratic elution with 0.1% formic acid in acetonitrile (10:90 v/v).
-
Run Time: 3.0 minutes.
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Riluzole: m/z 235.0 → 165.9
-
Riluzole-¹³C,¹⁵N₂ (IS): m/z 238.1 → 169.0
-
Method 2: Protocol based on Mohammadzadeh et al., 2023[2][3][4]
Sample Preparation (Liquid-Liquid Extraction):
-
Utilize 100 µL of human plasma.
-
Add Carbamazepine as the internal standard.
-
Perform liquid-liquid extraction.
-
Prepare the sample for injection into the LC-MS/MS system.
Chromatographic Conditions:
-
Column: C18 (100 mm, 4.6 mm, 5 µm).
-
Mobile Phase: 0.1% formic acid and acetonitrile (60:40, v/v) with a gradient program.
-
Flow Rate: 0.90 mL/min.
Mass Spectrometric Conditions:
-
Ionization: ESI in positive mode.
-
Detection: MRM.
-
MRM Transitions:
-
Riluzole: m/z 235.0 → 165.9 and 137.6 → 110.0
-
Carbamazepine (IS): m/z 236.9 → 194.0
-
-
Dwell Time: 200 ms.
Method 3: Protocol based on FDA Submission Data[5][6]
Sample Preparation (Automated Protein Precipitation):
-
Use 50 µL of human EDTA K2 plasma.
-
Employ an automated protein precipitation procedure with the addition of Riluzole-¹³C,¹⁵N₂ as the internal standard.
-
Analyze the resulting supernatant by LC-MS/MS.
Chromatographic and Mass Spectrometric Conditions:
-
Specific column, mobile phase, and flow rate details are not publicly disclosed in the summary documents. However, the method was fully validated according to FDA and EMA guidelines. The analysis was performed using LC-MS/MS.
Visualizations
Experimental Workflow for Riluzole Bioanalysis
Caption: General workflow for the bioanalysis of Riluzole in human plasma.
Simplified Riluzole Signaling Pathway
Riluzole's mechanism of action is multifaceted, primarily involving the modulation of glutamatergic neurotransmission and neuronal excitability.[6][7] It is known to inhibit the release of glutamate and block voltage-gated sodium channels.[6]
Caption: Simplified mechanism of Riluzole's neuroprotective effects.
References
- 1. Quantitative estimation of riluzole in human plasma by LC-ESI-MS/MS and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmjournal.ru [pharmjournal.ru]
- 3. Development and Validation of a Liquid Chromatography-Tandem Mass Spectrometry Method for Analysis of Riluzole in Human Plasma and Its Application on a Bioequivalence Study | Mohammadzadeh | Drug development & registration [pharmjournal.ru]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. What is the mechanism of Riluzole? [synapse.patsnap.com]
- 7. Riluzole: A neuroprotective drug with potential as a novel anti-cancer agent (Review) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Performance of Riluzole-¹³C,¹⁵N₂ in HPLC-MS/MS and UPLC-MS/MS Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the analytical performance of the stable isotope-labeled internal standard, Riluzole-¹³C,¹⁵N₂, in two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) systems: a conventional High-Performance Liquid Chromatography (HPLC) system and an Ultra-Performance Liquid Chromatography (UPLC) system. The selection of an appropriate bioanalytical platform is critical for accurate pharmacokinetic and bioequivalence studies. This document presents supporting experimental data from published research to aid in the decision-making process for the quantification of Riluzole in biological matrices.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key analytical performance parameters of Riluzole analysis using its stable isotope-labeled internal standard, Riluzole-¹³C,¹⁵N₂, in both HPLC-MS/MS and UPLC-MS/MS systems. This allows for a direct comparison of linearity, sensitivity, precision, and accuracy.
| Performance Parameter | HPLC-MS/MS System | UPLC-MS/MS System (Xevo TQ-S) |
| Linearity Range | 0.5–300 ng/mL[1][2][3][4] | 5–800 ng/mL[5] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[1][2][3][4] | 5 ng/mL[5] |
| Intra-day Precision (%CV) | 2.19 to 5.69 %[1] | <15% |
| Inter-day Precision (%CV) | 1.67 to 5.31 %[1] | <15% |
| Intra-day Accuracy (%) | 93.21 to 101.34 %[1] | -10.1% to 13.1% (as RE) |
| Inter-day Accuracy (%) | 91.77 to 104.88 %[1] | Not explicitly stated |
| Matrix Effect | Not explicitly stated | 99.1% to 107.6%[5] |
| Extraction Recovery | Not explicitly stated | 97.2% (overall average)[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. The following sections outline the experimental conditions for the two compared systems.
HPLC-MS/MS Method
-
Sample Preparation: A liquid-liquid extraction technique was employed to separate Riluzole and its internal standard from 100 µL of human plasma.[1][3]
-
Chromatographic System: A C18 column (100 mm, 4.6 mm, 5 mm) was used for separation.[1][3]
-
Mobile Phase: A gradient program with 0.1% formic acid and acetonitrile (60:40, v/v) was used at a flow rate of 0.90 mL/min.[1][3]
-
Mass Spectrometry: Detection was performed using a mass spectrometer with an electrospray ionizer in positive ionization mode.[1]
-
MRM Transitions:
UPLC-MS/MS Method (Xevo TQ-S)
-
Sample Preparation: Protein precipitation was performed on 50 µL of plasma sample using acetonitrile containing the internal standard.[5]
-
Chromatographic System: An ACQUITY UPLC® HSS T3 column (2.1 × 50 mm, 1.8 µm) was used for separation.[5]
-
Mobile Phase: A gradient elution with a mobile phase consisting of 0.1% formic acid in acetonitrile and 0.1% formic acid in water at a flow rate of 0.3 mL/min.[5]
-
Mass Spectrometry: A Xevo TQ-S tandem mass spectrometer with positive electrospray ionization was used for detection.[5]
-
MRM Transitions:
-
Collision Energy: 28 V for Riluzole[5]
Visualizing the Workflow and System Selection
To better understand the experimental process and the factors influencing the choice of an LC-MS system, the following diagrams are provided.
Bioanalytical Workflow for Riluzole Quantification.
Factors Influencing LC-MS System Selection.
References
- 1. pharmjournal.ru [pharmjournal.ru]
- 2. Development and Validation of a Liquid Chromatography-Tandem Mass Spectrometry Method for Analysis of Riluzole in Human Plasma and Its Application on a Bioequivalence Study | Mohammadzadeh | Разработка и регистрация лекарственных средств [pharmjournal.ru]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a Liquid Chromatography-Tandem Mass Spectrometry Method for Analysis of Riluzole in Human Plasma and Its Application on a Bioequivalence Study | Mohammadzadeh | Drug development & registration [pharmjournal.ru]
- 5. Development of a robust UPLC-MS/MS method for the quantification of riluzole in human plasma and its application in pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative estimation of riluzole in human plasma by LC-ESI-MS/MS and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Gold Standard: Enhancing Analytical Accuracy with Isotopic Internal Standards
A comparative guide for researchers, scientists, and drug development professionals on the pivotal role of isotopic internal standards in quantitative analysis. This guide provides an objective comparison of analytical results obtained with and without an isotopic internal standard, supported by experimental data, to underscore the importance of this methodology in achieving reliable and reproducible outcomes.
In the landscape of analytical chemistry, particularly within the pharmaceutical and drug development sectors, the demand for precision and accuracy is paramount. The use of an internal standard is a widely accepted practice to control for variability in analytical methods. However, the choice of internal standard can significantly impact the quality of the results. This guide delves into a comparative analysis of quantitative results obtained with and without a stable isotope-labeled internal standard (SIL-IS), demonstrating the superior performance of the isotopic approach in mitigating experimental variability and matrix effects.
Unveiling the Discrepancies: A Data-Driven Comparison
The true measure of an analytical method's robustness lies in its ability to deliver consistent and accurate results across various samples and conditions. A study comparing the quantification of the anti-cancer drug lapatinib in human plasma highlights the significant advantages of using a SIL-IS (lapatinib-d3) over a non-isotopic internal standard (zileuton). The following table summarizes the key performance metrics from this comparative analysis.
| Performance Metric | Method without Isotopic IS (Zileuton) | Method with Isotopic IS (Lapatinib-d3) |
| Accuracy (% Nominal) | ||
| LLOQ (5 ng/mL) | 98.0 - 105.0 | 95.0 - 108.0 |
| Low QC (15 ng/mL) | 93.3 - 106.7 | 96.7 - 104.0 |
| Medium QC (750 ng/mL) | 96.0 - 102.7 | 98.7 - 101.3 |
| High QC (4000 ng/mL) | 97.5 - 101.3 | 98.8 - 102.5 |
| Precision (% CV) | ||
| LLOQ (5 ng/mL) | ≤ 8.7 | ≤ 9.6 |
| Low QC (15 ng/mL) | ≤ 7.6 | ≤ 5.5 |
| Medium QC (750 ng/mL) | ≤ 4.4 | ≤ 2.3 |
| High QC (4000 ng/mL) | ≤ 2.9 | ≤ 2.5 |
| Recovery Variability | Up to 3.5-fold difference in patient plasma | Corrected for interindividual variability |
Data sourced from a study on lapatinib quantification in human plasma.[1]
While both methods demonstrate acceptable accuracy and precision in pooled human plasma, the critical difference emerges when analyzing individual patient samples. The study revealed a significant interindividual variability in the recovery of lapatinib from patient plasma, with up to a 3.5-fold difference.[1] The method employing the non-isotopic internal standard failed to compensate for this variability, leading to potentially erroneous measurements. In contrast, the stable isotope-labeled internal standard, being chemically and physically almost identical to the analyte, co-behaved throughout the analytical process, effectively correcting for these variations and ensuring more accurate and reliable quantification.[1]
Another study comparing a structural analogue internal standard with a SIL internal standard for the analysis of the depsipeptide kahalalide F found that the use of the SIL internal standard significantly improved both the precision and accuracy of the assay.[2] Statistical analysis revealed that the variance was significantly lower and the mean bias was closer to 100% with the SIL internal standard.[2]
The "Why": Theoretical Advantages of Isotopic Internal Standards
Stable isotope-labeled internal standards are considered the "gold standard" in quantitative mass spectrometry for several key reasons:[3]
-
Chemical and Physical Homogeneity: A SIL-IS has the same molecular structure, polarity, and ionization characteristics as the analyte of interest. This near-identical behavior ensures that it experiences the same effects of sample preparation (e.g., extraction, evaporation), chromatography, and ionization in the mass spectrometer.
-
Correction for Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement, leading to inaccurate quantification. Because the SIL-IS is affected by the matrix in the same way as the analyte, the ratio of their signals remains constant, effectively nullifying the matrix effect.
-
Improved Precision and Accuracy: By compensating for variations at multiple stages of the analytical workflow, SIL-IS significantly reduces the overall method variability, leading to improved precision (reproducibility) and accuracy (closeness to the true value).
Experimental Protocols: A Glimpse into the Methodology
To provide a clear understanding of the experimental context, the following is a summary of the methodologies used in the comparative analysis of lapatinib.
Sample Preparation
-
Aliquoting: 50 µL of human plasma was aliquoted into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition:
-
Method with Isotopic IS: 10 µL of lapatinib-d3 (isotopic internal standard) solution (100 ng/mL in methanol) was added.
-
Method without Isotopic IS: 10 µL of zileuton (non-isotopic internal standard) solution (100 ng/mL in methanol) was added.
-
-
Protein Precipitation: 200 µL of acetonitrile was added to precipitate plasma proteins.
-
Vortexing and Centrifugation: The samples were vortex-mixed for 1 minute and then centrifuged at 14,000 rpm for 5 minutes.
-
Supernatant Transfer: 100 µL of the clear supernatant was transferred to a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system was used for separation.
-
Column: A C18 analytical column was employed for reversed-phase chromatography.
-
Mobile Phase: A gradient of acetonitrile and water with formic acid was used.
-
Mass Spectrometer: A triple quadrupole mass spectrometer was operated in the positive ion electrospray ionization (ESI) mode.
-
Detection: Multiple reaction monitoring (MRM) was used to detect and quantify the analyte and the internal standard.
Visualizing the Workflow: With and Without an Isotopic Internal Standard
The following diagrams illustrate the conceptual difference in the analytical workflow and the impact on the final result.
Conclusion: A Clear Choice for Reliable Data
The experimental evidence overwhelmingly supports the use of stable isotope-labeled internal standards for achieving the highest level of accuracy and precision in quantitative bioanalysis. While methods without an isotopic internal standard may appear acceptable under ideal conditions, they often fail to account for the inherent variability of real-world samples, particularly in complex biological matrices. For researchers, scientists, and drug development professionals, the adoption of SIL-IS is not merely a best practice but a critical step towards generating robust, reliable, and defensible data that can confidently drive decision-making in the journey from discovery to clinical application.
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
Riluzole-13C,15N2 as an Internal Standard: A Validation and Comparison Guide According to FDA Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation overview of Riluzole-13C,15N2 as an internal standard (IS) for the bioanalysis of Riluzole, adhering to the stringent guidelines set forth by the U.S. Food and Drug Administration (FDA). Through a detailed presentation of experimental data and protocols, this document offers an objective comparison with alternative internal standards, enabling informed decisions in clinical and preclinical research.
Introduction to Internal Standards in Bioanalysis
In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays, an internal standard is crucial for achieving accurate and precise measurement of an analyte in a biological matrix. The ideal IS mimics the physicochemical properties of the analyte of interest, thus compensating for variability during sample preparation and analysis. A stable isotope-labeled (SIL) version of the analyte, such as this compound, is considered the "gold standard" as it co-elutes with the analyte and exhibits nearly identical ionization efficiency, leading to superior correction for matrix effects and extraction inconsistencies.
Validation of this compound: A Summary of Performance
This compound has been successfully validated as an internal standard for the quantification of Riluzole in human plasma using LC-MS/MS. The validation parameters, as outlined by FDA guidelines, demonstrate its suitability and reliability.
Table 1: Bioanalytical Method Validation Data for Riluzole using this compound as an Internal Standard
| Validation Parameter | Result | FDA Acceptance Criteria |
| Linearity (ng/mL) | 0.5 - 500.0 | Correlation coefficient (r²) ≥ 0.99 |
| Within-Batch Precision (%CV) | 0.6 - 2.3 | ≤ 15% (≤ 20% at LLOQ) |
| Between-Batch Precision (%CV) | 1.4 - 5.7 | ≤ 15% (≤ 20% at LLOQ) |
| Within-Batch Accuracy (%) | 97.1 - 101.1 | 85 - 115% (80 - 120% at LLOQ) |
| Between-Batch Accuracy (%) | 98.8 - 101.2 | 85 - 115% (80 - 120% at LLOQ) |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | Signal-to-noise ratio ≥ 5 |
| Data sourced from a study that validated the use of this compound as an internal standard.[1] |
Comparison with Alternative Internal Standards
While this compound represents the ideal IS, other structurally similar compounds have been utilized in the bioanalysis of Riluzole. The most common alternatives are Carbamazepine and Clobazam. The following tables summarize the performance of methods using these alternative internal standards.
Table 2: Performance Data for Riluzole Bioanalysis using Carbamazepine as an Internal Standard
| Validation Parameter | Result | FDA Acceptance Criteria |
| Linearity (ng/mL) | 0.5 - 300 | Correlation coefficient (r²) ≥ 0.99 |
| Intra-day Precision (%CV) | 2.19 - 5.69 | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | 1.67 - 5.31 | ≤ 15% (≤ 20% at LLOQ) |
| Intra-day Accuracy (%) | 93.21 - 101.34 | 85 - 115% (80 - 120% at LLOQ) |
| Inter-day Accuracy (%) | 91.77 - 104.88 | 85 - 115% (80 - 120% at LLOQ) |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | Signal-to-noise ratio ≥ 5 |
| Data compiled from studies that utilized Carbamazepine as an internal standard.[2][3][4][5][6] |
Table 3: Performance Data for Riluzole Bioanalysis using Clobazam as an Internal Standard
| Validation Parameter | Result | FDA Acceptance Criteria |
| Linearity (ng/mL) | 5 - 800 | Correlation coefficient (r²) > 0.99 |
| Intra-assay Precision (%RSD) | Not explicitly stated, but within acceptance criteria | ≤ 15% (≤ 20% at LLOQ) |
| Inter-assay Precision (%RSD) | Not explicitly stated, but within acceptance criteria | ≤ 15% (≤ 20% at LLOQ) |
| Intra-assay Accuracy (%RE) | Within ±15% | 85 - 115% (80 - 120% at LLOQ) |
| Inter-assay Accuracy (%RE) | Within ±15% | 85 - 115% (80 - 120% at LLOQ) |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 5 | Signal-to-noise ratio > 10 |
| Data from a study that employed Clobazam as the internal standard.[7] |
Experimental Protocols
The following sections detail the typical methodologies employed in the validation of an internal standard for Riluzole bioanalysis, based on published literature and FDA guidelines.
Sample Preparation: Liquid-Liquid Extraction (LLE)
A common and effective method for extracting Riluzole and the internal standard from plasma is Liquid-Liquid Extraction.
Caption: Liquid-Liquid Extraction Workflow for Riluzole Analysis.
Chromatographic Conditions
A reversed-phase C18 column is typically used for the separation of Riluzole and its internal standard.
-
Column: Zorbax-SB-C18 (4.6 x 75 mm, 3.5 µm) or equivalent.[1]
-
Mobile Phase: Isocratic mixture of 0.1% formic acid in water and acetonitrile (e.g., 10:90 v/v).[1]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 40 °C).
Mass Spectrometric Detection
A tandem mass spectrometer operating in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) is used for detection and quantification.
-
MRM Transitions:
FDA Bioanalytical Method Validation Workflow
The validation of a bioanalytical method, including the internal standard, follows a structured workflow as recommended by the FDA.
Caption: FDA Bioanalytical Method Validation Workflow.
Conclusion: The Superiority of a Stable Isotope-Labeled Internal Standard
The data presented unequivocally supports the use of this compound as a robust and reliable internal standard for the bioanalysis of Riluzole. Its validation data for accuracy and precision are excellent and well within the FDA's acceptance criteria.
While alternative internal standards like Carbamazepine and Clobazam have been validated and used successfully, a stable isotope-labeled internal standard such as this compound is fundamentally superior. Because it is chemically identical to the analyte, differing only in isotopic composition, it accounts for potential variations in extraction recovery, matrix effects, and ionization efficiency more effectively than any structural analog. For pivotal clinical trials and regulatory submissions where the highest level of accuracy and precision is paramount, the use of a stable isotope-labeled internal standard is strongly recommended. This guide provides the necessary comparative data and procedural insights to support the selection of the most appropriate internal standard for your Riluzole bioanalytical needs.
References
- 1. Quantitative estimation of riluzole in human plasma by LC-ESI-MS/MS and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmjournal.ru [pharmjournal.ru]
- 3. Development and Validation of a Liquid Chromatography-Tandem Mass Spectrometry Method for Analysis of Riluzole in Human Plasma and Its Application on a Bioequivalence Study | Mohammadzadeh | Разработка и регистрация лекарственных средств [pharmjournal.ru]
- 4. doaj.org [doaj.org]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of a Liquid Chromatography-Tandem Mass Spectrometry Method for Analysis of Riluzole in Human Plasma and Its Application on a Bioequivalence Study | Mohammadzadeh | Drug development & registration [pharmjournal.ru]
- 7. Development of a robust UPLC-MS/MS method for the quantification of riluzole in human plasma and its application in pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioanalysis of riluzole in human plasma by a sensitive LC-MS/MS method and its application to a pharmacokinetic study in South Indian subjects - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Alternative Analytical Methods for Riluzole without Internal Standards
For researchers, scientists, and professionals in drug development seeking reliable and efficient methods for the quantification of Riluzole without the use of an internal standard, several analytical techniques offer viable alternatives to the commonly employed Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides a detailed comparison of two prominent methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and UV-Visible Spectrophotometry.
These methods present distinct advantages in terms of accessibility, cost-effectiveness, and simplicity, making them suitable for various stages of pharmaceutical analysis, from routine quality control to formulation development. This document outlines the experimental protocols and presents a comprehensive summary of their performance characteristics based on validated studies.
Performance Comparison
The selection of an appropriate analytical method hinges on specific requirements such as sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key quantitative performance parameters of HPLC-UV and UV-Spectrophotometry for the analysis of Riluzole.
| Parameter | HPLC-UV Method | UV-Spectrophotometric Method 1 | UV-Spectrophotometric Method 2 |
| Linearity Range | 10-200 µg/mL[1] | 4-18 µg/mL[2] | 2.0 - 20µg/mL[3][4] |
| Wavelength (λmax) | 264 nm[1] | 265 nm[2] | 263.5 nm[3][4] |
| Limit of Detection (LOD) | 1 µg/mL[1] | Not Reported | Not Reported |
| Limit of Quantification (LOQ) | 3 µg/mL[1] | Not Reported | Not Reported |
| Accuracy (% Recovery) | 99.99 ± 0.665%[1] | Not Reported | 99.2 – 100.32%[3][4] |
| Precision (%RSD) | Not Reported | Not Reported | Not Reported |
| Correlation Coefficient (r²) | 0.9995[1] | Not Reported | 0.9999[3][4] |
Experimental Workflows
To visualize the procedural steps of these analytical methods, the following diagrams illustrate the general workflows for both HPLC-UV and UV-Spectrophotometry.
Detailed Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides excellent selectivity and sensitivity for the determination of Riluzole in bulk and pharmaceutical dosage forms.
Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV-Visible Detector
-
C18 Column (e.g., Poroshell 120 EC-C18)[1]
-
Data Acquisition and Processing Software
Reagents and Materials:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Riluzole reference standard
Chromatographic Conditions: [1]
-
Mobile Phase: Methanol:Water (70:30, v/v), pH adjusted to 3.10
-
Flow Rate: 1 mL/min
-
Column: Poroshell 120 EC-C18
-
Detection Wavelength: 264 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve the Riluzole reference standard in the mobile phase to prepare a stock solution. Further dilute to obtain standard solutions within the linear range (10-200 µg/mL).
-
Sample Preparation: For tablet analysis, weigh and powder a sufficient number of tablets. Transfer an amount of powder equivalent to a single dose into a volumetric flask, dissolve in the mobile phase, sonicate, and filter.
-
Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Quantification: Compare the peak area of the Riluzole peak in the sample chromatogram with the peak areas from the standard solutions to determine the concentration.
UV-Visible Spectrophotometry
This method is simple, rapid, and cost-effective, making it ideal for routine quality control of Riluzole in pharmaceutical formulations.[2][3][4]
Instrumentation:
-
UV-Visible Spectrophotometer (double beam)
-
Matched quartz cuvettes (1 cm path length)
Reagents and Materials:
-
Methanol (analytical grade)
-
Riluzole reference standard
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of Riluzole by dissolving an accurately weighed amount in methanol.[2][4] From this stock solution, prepare a series of dilutions to cover the concentration range of 4-18 µg/mL or 2-20 µg/mL.[2][3][4]
-
Sample Preparation: For tablet formulations, weigh and finely powder several tablets. An amount of the powder equivalent to a specific dose of Riluzole is dissolved in methanol, sonicated to ensure complete dissolution, and then filtered.[4] The filtrate is then diluted with methanol to a concentration within the Beer's law range.
-
Analysis:
-
Determine the wavelength of maximum absorbance (λmax) by scanning a standard solution of Riluzole in methanol over the UV range (e.g., 200-400 nm). The reported λmax is around 263.5-265 nm.[2][3][4]
-
Measure the absorbance of the standard and sample solutions at the determined λmax against a methanol blank.
-
-
Quantification: Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations. Determine the concentration of Riluzole in the sample solution from the calibration curve using its measured absorbance.
Other Potential Alternative Methods
While this guide focuses on the well-documented HPLC-UV and UV-Spectrophotometry methods, it is worth noting that Capillary Electrophoresis (CE) presents another potential alternative. CE is known for its high separation efficiency, short analysis times, and low consumption of solvents and samples. While specific validated methods for Riluzole analysis using CE are not as extensively reported in the readily available literature, its application for the analysis of other pharmaceutical compounds suggests it could be a viable technique to develop and validate for Riluzole quantification.
Conclusion
Both HPLC-UV and UV-Spectrophotometry offer robust and reliable alternatives to LC-MS for the quantitative analysis of Riluzole without the need for an internal standard. The choice between these methods will depend on the specific laboratory capabilities and the required level of sensitivity and selectivity. HPLC-UV provides higher selectivity, which is beneficial for more complex sample matrices, while UV-Spectrophotometry offers a simpler, more rapid, and cost-effective solution for routine analysis of pharmaceutical dosage forms.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Strategies for capillary electrophoresis: Method development and validation for pharmaceutical and biological applications-Updated and completely revised edition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Riluzole-13C,15N2
This document provides essential safety and logistical information for the proper handling and disposal of Riluzole-13C,15N2 in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe and compliant waste management.
Immediate Safety and Hazard Information
This compound is classified as acutely toxic and is fatal if swallowed.[1][2] It is imperative to handle this compound with appropriate personal protective equipment (PPE) and to be fully aware of the associated hazards before beginning any work.
GHS Hazard Classification:
-
Pictogram: GHS06 (Skull and crossbones)[2]
-
Precautionary Statements:
-
P264: Wash hands and any exposed skin thoroughly after handling.[1][2]
-
P270: Do not eat, drink or smoke when using this product.[1][2]
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[2]
-
P501: Dispose of contents/container in accordance with local, regional, and national regulations.[1][2]
-
Data Presentation
The following table summarizes key quantitative and identifying data for this compound.
| Identifier | Data | Source |
| Product Name | This compound | [1][2] |
| CAS Number | 1215552-03-6 | [1][2] |
| Molecular Formula | C₇¹³CH₅F₃¹⁵N₂OS | [1] |
| Molecular Weight | 237.18 g/mol | [1] |
| GHS Classification | Acute Toxicity, Oral (Category 1 or 2) | [1][2] |
| UN Number | UN2811 | [2] |
| Proper Shipping Name | Toxic solid, organic, n.o.s. (this compound) | [2] |
| Transport Hazard Class | 6.1 (Toxic substances) | [3] |
Step-by-Step Disposal Protocol
All chemical waste, including this compound, must be managed as hazardous waste from the moment it is generated.[4] The following protocol outlines the necessary steps for its proper disposal.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling this compound in any form (pure compound, solutions, or contaminated materials), ensure you are wearing appropriate PPE.
-
Hand Protection: Impermeable and resistant protective gloves.[2]
-
Eye Protection: Safety glasses with side shields or goggles.
-
Skin and Body Protection: A lab coat or impervious clothing is required to prevent skin exposure.[1]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a suitable respirator.[1]
Step 2: Waste Identification and Segregation
Properly segregate waste to prevent dangerous chemical reactions.
-
Solid Waste: Collect pure this compound, contaminated lab materials (e.g., weigh boats, contaminated gloves, absorbent pads from spills) as solid hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected as liquid hazardous waste. Do not mix with other incompatible waste streams.[5][6]
-
Sharps Waste: Needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
Segregation: Keep solid and liquid waste separate.[5] Store waste containers according to their contents' compatibility (e.g., flammable, corrosive, toxic).[7]
Step 3: Use Appropriate Waste Containers
Select containers that are compatible with the waste and are in good condition.
-
Container Type: Use a leak-proof container with a secure, screw-on cap.[8] Plastic containers are often preferred to glass when chemically compatible.[9]
-
Condition: Ensure the container is in good condition, free from rust or leaks.[7]
-
Secondary Containment: Always place waste containers in a secondary container, such as a lab tray, to contain any potential spills or leaks.[8] The secondary container should be able to hold 110% of the volume of the primary container.[8]
Step 4: Labeling the Waste Container
Proper labeling is critical for safety and regulatory compliance.
-
Affix a "Hazardous Waste" tag or label to the container as soon as you begin accumulating waste.[7][9]
-
The label must include:
-
The words "Hazardous Waste".[9]
-
The full chemical name: "this compound". Do not use abbreviations.[9] For mixtures, list all constituents.
-
The date waste generation began.[9]
-
The location of origin (e.g., department, room number).[9]
-
The name and contact information of the Principal Investigator.[9]
-
Appropriate hazard pictograms (e.g., skull and crossbones).[9]
-
Step 5: Storing the Waste
Store waste safely in a designated Satellite Accumulation Area within the laboratory.
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[4]
-
Do Not Overfill: Leave adequate headspace in liquid waste containers to allow for expansion.
-
Store Securely: As this compound is highly toxic, it should be stored in a locked and secure location as indicated by the "P405: Store locked up" precautionary statement.[1][2]
Step 6: Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9]
-
Do Not Use Sinks or Trash: Never dispose of this compound down the drain or in the regular trash.[9]
-
Do Not Evaporate: Evaporation is not an acceptable method of disposal for hazardous chemicals.
-
Request Pickup: Contact your EHS office to schedule a waste pickup and follow their specific procedures for collection.[4]
Step 7: Disposal of Empty Containers
Containers that held this compound are considered hazardous waste until properly decontaminated.
-
Triple Rinsing: Because this compound is acutely toxic, empty containers must be triple-rinsed with a suitable solvent capable of removing the chemical.[7]
-
Collect Rinsate: The rinsate from the cleaning process is also hazardous waste and must be collected in a properly labeled liquid hazardous waste container.[7]
-
Final Disposal: After triple rinsing and air-drying, deface or remove the original labels from the empty container before disposing of it as regular trash or recycling, in accordance with institutional policy.
Step 8: Spill Cleanup
In the event of a spill, treat all cleanup materials as hazardous waste.
-
Containment: Prevent the spill from spreading and keep it away from drains or water courses.[1]
-
Cleanup: Absorb liquid spills with an inert material (e.g., diatomite, universal binders).[1] For solid spills, carefully sweep or vacuum the material and place it in a suitable container for disposal.[3]
-
Disposal: All contaminated materials, including PPE, must be disposed of as hazardous waste.
Experimental Protocols
This document provides procedural guidance for disposal and does not cite experimental protocols. Therefore, this section is not applicable.
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. acewaste.com.au [acewaste.com.au]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Safeguarding Your Research: Essential Safety and Handling Protocols for Riluzole-13C,15N2
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical, direct guidance for the safe handling and disposal of Riluzole-13C,15N2, a compound noted for its acute oral toxicity. Adherence to these protocols is essential to ensure personnel safety and maintain a secure laboratory environment. This compound is classified as fatal if swallowed[1][2].
I. Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is mandatory. The following table summarizes the required equipment, compiled from multiple safety data sheets.
| Protection Type | Required Equipment | Specifications and Best Practices |
| Eye Protection | Safety glasses with side shields or goggles | Must conform to European standard EN 166 or equivalent[3]. |
| Hand Protection | Protective, chemical-impermeable gloves | Recommended materials include PVC, neoprene, nitrile, or vinyl[4]. Double gloving is advised when compounding, administering, or disposing of the compound[5]. Change gloves regularly or immediately if torn, punctured, or contaminated[5]. |
| Body Protection | Long-sleeved clothing or impervious clothing | A disposable, low-permeability fabric gown with a solid front and tight-fitting cuffs is recommended[3][5]. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 136 approved respirator | To be used when ventilation is inadequate or when facing concentrations above the exposure limit[3]. A suitable respirator should be used to avoid inhalation of dust or aerosols[1][6]. |
II. Operational Plan: A Step-by-Step Handling Protocol
To ensure minimal exposure and prevent contamination, all personnel must adhere to the following procedural workflow when handling this compound.
.dot
Caption: Workflow for the safe handling of this compound.
1. Preparation:
-
Donning PPE: Before entering the designated handling area, all personnel must be outfitted with the full complement of PPE as detailed in the table above.
-
Workspace Setup: All handling of this compound must be conducted within a properly functioning chemical fume hood or other ventilated enclosure to minimize inhalation exposure[7]. The work area should be clearly demarcated.
2. Handling:
-
Weighing: Use a precision balance within the ventilated enclosure. Handle the compound carefully to avoid generating dust.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to prevent splashing. Ensure all containers are appropriately labeled.
-
General Practices: Do not eat, drink, or smoke in the handling area[1][7]. Wash hands thoroughly after handling, even after removing gloves[1][3].
3. Cleanup and Decontamination:
-
Surface Decontamination: Clean all work surfaces and equipment with a suitable solvent or detergent after use[8].
-
Spill Management: In the event of a spill, evacuate the immediate area and ensure adequate ventilation[4]. Absorb the spilled material with an inert, non-combustible absorbent material and collect it for disposal[6].
III. Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and any contaminated materials is crucial.
-
Waste Segregation: All waste contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be segregated into clearly labeled hazardous waste containers.
-
Disposal Regulations: Disposal of this chemical waste must be in accordance with all local, regional, and national hazardous waste regulations[7]. Consult your institution's environmental health and safety department for specific guidance. Do not allow the product to enter drains or water courses[1].
IV. Emergency Protocols: Immediate Actions for Exposure
In the case of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First-Aid Measures |
| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting[3][7]. |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Immediate medical attention is required[7]. |
| Eye Contact | In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical advice. If present, remove contact lenses[4][7]. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Immediate medical attention is required[7]. |
By implementing these safety and logistical measures, your laboratory can effectively manage the risks associated with handling this compound, ensuring the well-being of your research team and the integrity of your work.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.nl [fishersci.nl]
- 4. gps.mylwebhub.com [gps.mylwebhub.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. abmole.com [abmole.com]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
